Isopropoxyacetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-propan-2-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRTVZAAFZBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333693 | |
| Record name | Isopropoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33445-07-7 | |
| Record name | Isopropoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxyacetic acid (CAS Number: 33445-07-7) is an ether carboxylic acid with potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a discussion of its potential, though not yet extensively documented, role in drug development. While specific biological activities and signaling pathways for this compound are not widely reported, this guide explores the known effects of related alkoxyacetic acids to provide a contextual understanding of its potential biological implications.
Chemical and Physical Properties
This compound, also known as 2-isopropoxyacetic acid, is a carboxylic acid containing an isopropyl ether group. Its fundamental properties are summarized below. It is important to distinguish this compound from its ester counterpart, isopropyl acetate, as they have distinct chemical and physical characteristics.
General Properties
| Property | Value | Source |
| CAS Number | 33445-07-7 | [1][2] |
| Molecular Formula | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| IUPAC Name | 2-isopropoxyacetic acid |
Physicochemical Data (Calculated)
| Property | Value | Unit | Source |
| Boiling Point (Tboil) | 481.83 | K | [3] |
| Melting Point (Tfus) | 264.09 | K | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 0.496 | [3] | |
| Water Solubility (log10WS) | -0.21 | mol/l | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 52.17 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 12.06 | kJ/mol | [3] |
| Critical Temperature (Tc) | 657.66 | K | [3] |
| Critical Pressure (Pc) | 4151.61 | kPa | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, isopropoxide reacts with a haloacetic acid, typically chloroacetic acid.
Reaction Scheme
The overall reaction is as follows:
Analytical Methods
The characterization and quantification of this compound can be achieved through various analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment. The ¹H NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene group adjacent to the ether oxygen and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹). The C-O stretch of the ether will appear in the fingerprint region (around 1000-1200 cm⁻¹).
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl or ethyl ester), GC-MS is a powerful tool for separation and identification. Direct analysis of the free acid by GC can be challenging due to its polarity and may require derivatization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for the quantification of this compound. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid and achieve good peak shape.
Analytical Workflow Diagram
Applications in Drug Development
While specific applications of this compound in marketed drugs are not prominent, its structure lends itself to several potential uses in medicinal chemistry and drug development, primarily as a promoiety in prodrug design.
Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve the physicochemical or pharmacokinetic properties of a drug, such as solubility, stability, or membrane permeability. [7][8][]
-
Ester Prodrugs: The carboxylic acid group of this compound can be esterified with a hydroxyl or thiol group in a parent drug molecule. The resulting ester may have improved lipophilicity, which can enhance its absorption across biological membranes. Once absorbed, the ester bond can be cleaved by endogenous esterases to release the active drug. [10]* Improved Solubility: For highly lipophilic drugs, the incorporation of a polar moiety like this compound can increase aqueous solubility, which is beneficial for parenteral formulations.
Rationale for Use as a Promoiety
The isopropoxy group provides a degree of lipophilicity that can be tailored. The ether linkage is generally stable under physiological conditions, ensuring that the promoiety remains intact until the ester linkage is cleaved. The small size of this compound is also advantageous, as large promoieties can negatively impact the overall properties of the prodrug.
Potential Biological Activities and Signaling Pathways
There is a lack of specific studies on the biological activities and signaling pathways directly modulated by this compound. However, research on related alkoxyacetic acids, which are metabolites of alkoxyethanols, provides some insights into their potential biological effects. It is important to note that the following information is based on related compounds and may not be directly applicable to this compound.
Hemolytic Effects of Alkoxyacetic Acids
Some alkoxyacetic acids have been shown to induce hemolytic anemia in animal models. [11]The proposed mechanism involves the disruption of the erythrocyte membrane. The hemolytic activity of these acids appears to be correlated with their lipophilicity. [11]
Toxicity of Haloacetic Acids
Haloacetic acids, which are structurally related to alkoxyacetic acids, are known disinfection byproducts in drinking water and have been shown to be cytotoxic and genotoxic. [12][13]Their toxicity is linked to their ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. [13]This inhibition disrupts cellular energy metabolism and can lead to oxidative stress.
Herbicidal Activity of Phenoxyacetic Acid Derivatives
Derivatives of phenoxyacetic acid are widely used as herbicides. [14]These compounds mimic the action of natural plant growth hormones, leading to uncontrolled growth and ultimately the death of the plant. While this compound is not a phenoxyacetic acid, this highlights that small modifications to the alkoxyacetic acid scaffold can result in significant biological activity.
Potential Signaling Pathway Involvement (Hypothetical)
Given the effects of related compounds on cellular metabolism, a hypothetical pathway that could be influenced by high concentrations of an alkoxyacetic acid is depicted below.
Conclusion
This compound is a simple ether carboxylic acid with established synthetic routes. While its physicochemical properties are not extensively documented through experimental studies, computational data provides useful estimates. The primary potential for this molecule in the field of drug development lies in its use as a promoiety for creating ester prodrugs to enhance the pharmacokinetic properties of parent drug molecules. Although direct biological activity data for this compound is scarce, the known effects of structurally related alkoxyacetic and haloacetic acids suggest potential interactions with fundamental cellular processes, such as erythrocyte membrane integrity and energy metabolism. Further research is warranted to fully elucidate the experimental properties, biological effects, and potential therapeutic applications of this compound and its derivatives.
References
- 1. This compound | 33445-07-7 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 33445-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of the in vitro hemolytic effects produced by alkoxyacetic acids on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Synthesis and Characterization of Isopropoxyacetic Acid: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential research applications of isopropoxyacetic acid.
This compound, a carboxylic acid derivative, holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a lipophilic isopropoxy group and a hydrophilic carboxylic acid moiety, makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in the field of pharmaceutical research and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by an isopropoxide ion. The overall reaction scheme is depicted below:
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar alkoxyacetic acids.
Materials:
-
Isopropanol
-
Sodium metal
-
Chloroacetic acid
-
Sodium hydroxide
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1 equivalent) to anhydrous isopropanol (excess) under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid (1 equivalent) in water and neutralize with a stoichiometric amount of sodium hydroxide solution. The resulting solution contains sodium chloroacetate.
-
Reaction: Slowly add the aqueous solution of sodium chloroacetate to the freshly prepared sodium isopropoxide solution. Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, remove the excess isopropanol under reduced pressure. To the remaining residue, add water and extract with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will protonate the carboxylate to form this compound.
-
Isolation and Purification: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Workflow Diagram:
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Boiling Point | 113 °C at 15 mmHg |
| Density | 1.05 g/cm³ |
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.7 | Septet | 1H | -CH (CH₃)₂ |
| ~4.0 | Singlet | 2H | -O-CH₂ -COOH |
| ~11-12 | Singlet (broad) | 1H | -COOH |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~22 | -CH(C H₃)₂ |
| ~70 | -O-C H₂-COOH |
| ~72 | -C H(CH₃)₂ |
| ~175 | -C OOH |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |
| 2975-2850 | C-H | Stretching (Alkyl) |
| ~1710 | C=O | Stretching (Carboxylic acid) |
| ~1100 | C-O | Stretching (Ether) |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The expected major fragments are listed below.
| m/z | Fragment |
| 118 | [M]⁺ (Molecular ion) |
| 103 | [M - CH₃]⁺ |
| 73 | [M - COOH]⁺ |
| 59 | [OCH(CH₃)₂]⁺ |
| 45 | [COOH]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmaceutically active compounds. Carboxylic acids are known to interact with biological targets through hydrogen bonding and ionic interactions. The isopropoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of a drug candidate.
This compound can serve as a valuable building block for the synthesis of compound libraries for screening in drug discovery programs. It can be readily derivatized at the carboxylic acid functional group to form amides, esters, and other derivatives.
The general workflow for utilizing a building block like this compound in a drug discovery pipeline is illustrated below.
Isopropoxyacetic acid molecular structure and weight
An In-Depth Technical Guide to Isopropoxyacetic Acid: Molecular Structure and Properties
This guide provides a detailed overview of the fundamental physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Properties
This compound is an organic compound classified as a carboxylic acid and an ether. Its chemical identity is well-established through various standard identifiers.
Quantitative Data Summary
The key quantitative descriptors for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2][3] |
| CAS Number | 33445-07-7 | [2] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| Octanol/Water Partition Coefficient (LogP) | 0.496 | [1][3] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Naming and Structural Representations
-
IUPAC Name : this compound
-
SMILES : O=C(O)COC(C)C[1]
-
InChI : InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)[2][3]
-
InChIKey : OAIRTVZAAFZBMR-UHFFFAOYSA-N[2]
Molecular Structure Visualization
The two-dimensional structure of this compound illustrates the connectivity of its atoms, featuring a central acetic acid moiety with an isopropoxy group attached to the alpha-carbon.
Experimental Protocols
This document focuses on the fundamental physicochemical properties of this compound derived from established chemical databases and computational models. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the current scope but can be found in specialized chemical literature citing its CAS number (33445-07-7). The presented data, such as molecular weight and LogP, are standard calculated properties used widely in chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Solubility and Stability of Isopropoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of isopropoxyacetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established methodologies and expected physicochemical properties based on its chemical structure. The protocols and data presented herein are intended to serve as a detailed roadmap for laboratory investigation.
Introduction
This compound, a member of the alkoxyacetic acid family, possesses a unique combination of an ether linkage and a carboxylic acid functional group. This structure imparts both hydrophilic and lipophilic characteristics, making its solubility and stability profiles critical parameters for consideration in various applications, including pharmaceutical development, agrochemicals, and specialty chemical synthesis. Understanding these properties is paramount for formulation design, process optimization, and ensuring product efficacy and shelf-life.
This technical guide outlines the standard experimental procedures for determining the aqueous and organic solvent solubility of this compound, as well as its stability under various stress conditions as mandated by international guidelines.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | - |
| Molecular Weight | 118.13 g/mol | - |
| Appearance | Expected to be a colorless liquid or low-melting solid | - |
| pKa | Estimated to be in the range of 3-5 | Analogues |
| LogP (calculated) | 0.496 | Cheméo[1] |
| Water Solubility (LogS, calculated) | -0.21 mol/L | Cheméo[1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its amphiphilic nature suggests solubility in both polar and non-polar solvents.
Predicted Solubility
Based on its structure, this compound is expected to be miscible with water and many common organic solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the isopropoxy group provides some non-polar character, facilitating dissolution in organic media.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound. This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.
Table 2: Proposed Solvents for Solubility Determination of this compound
| Solvent System | Rationale |
| Purified Water | Baseline aqueous solubility. |
| pH 1.2 Buffer (Simulated Gastric Fluid) | To assess solubility in acidic environments. |
| pH 4.5 Acetate Buffer | Represents the upper stomach and early intestinal pH. |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the intestinal tract. |
| pH 7.4 Phosphate Buffer (Simulated Physiological pH) | Represents systemic circulation pH. |
| Methanol | A polar protic organic solvent. |
| Ethanol | A common pharmaceutical solvent. |
| Isopropanol | To assess self-association and solubility in a related alcohol. |
| Acetonitrile | A polar aprotic organic solvent. |
| Dichloromethane | A non-polar organic solvent. |
| Ethyl Acetate | An ester solvent commonly used in formulations. |
Experimental Protocol: Shake-Flask Solubility Assay
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (as per Table 2)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Ensure that undissolved solid remains visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered sample.
-
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Potential Degradation Pathways
Given the structure of this compound, potential degradation pathways include:
-
Hydrolysis: While the ether linkage is generally stable, it can be cleaved under strong acidic conditions.
-
Oxidation: The ether linkage can be susceptible to oxidation, potentially forming peroxides.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, though this typically requires harsh conditions.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Methodology:
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of hydrochloric acid.
-
Expose the solution to different temperatures (e.g., room temperature, 60 °C, 80 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a solution of sodium hydroxide.
-
Follow the same temperature and time course as for acidic hydrolysis.
-
Neutralize samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide.
-
Keep the solution at room temperature or slightly elevated temperature, protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C, 105 °C).
-
At various time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Diagram: Logical Flow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Data Presentation
All quantitative data from the solubility and stability studies should be summarized in clear and well-structured tables to facilitate comparison and analysis.
Table 3: Example Data Table for this compound Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| pH 1.2 Buffer | 37 | ||
| pH 6.8 Buffer | 37 | ||
| Ethanol | 25 |
Table 4: Example Data Table for Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Initial Assay (%) | Assay (%) | % Degradation | No. of Degradants |
| 0.1 N HCl, 60°C | 24 | 100.0 | |||
| 0.1 N NaOH, RT | 24 | 100.0 | |||
| 3% H₂O₂, RT | 24 | 100.0 | |||
| Solid, 80°C | 48 | 100.0 | |||
| Photostability | 1.2 M lux hrs | 100.0 |
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined, researchers, scientists, and drug development professionals can generate the critical data necessary to support formulation development, define storage conditions, and ensure the overall quality and performance of products containing this compound. The provided diagrams and data table templates offer a structured approach to planning and executing these essential studies.
References
Isopropoxyacetic acid as a chemical intermediate in organic synthesis
For Immediate Release
[City, State] – [Date] – Isopropoxyacetic acid, a carboxylic acid ether, is emerging as a significant chemical intermediate in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of its synthesis, key chemical reactions, and its role as a versatile building block for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound (CAS No. 33445-07-7) is a colorless liquid with a molecular formula of C₅H₁₀O₃ and a molecular weight of 118.13 g/mol .[1] Its structure, featuring both a carboxylic acid and an ether functional group, allows for a diverse range of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules.
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by an isopropoxide. A common procedure utilizes sodium chloroacetate and isopropanol in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
A reported synthesis details the reaction of the sodium salt of monochloroacetic acid with a solution of sodium hydroxide in isopropanol, affording this compound with a yield of 62.7%. While specific, detailed industrial-scale protocols are proprietary, the fundamental approach of the Williamson ether synthesis remains the cornerstone of its production.
Key Chemical Reactions and Applications as a Synthetic Intermediate
The dual functionality of this compound allows it to participate in a variety of chemical reactions, making it a versatile intermediate. The carboxylic acid moiety can readily undergo esterification and amidation reactions, while the ether linkage provides stability and influences the lipophilicity of the resulting derivatives.
Esterification and Amidation
This compound can be readily converted to its corresponding esters and amides through standard coupling reactions. For instance, its reaction with alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (DCC) yields isopropoxyacetate esters.
Similarly, amidation can be achieved by reacting this compound with primary or secondary amines using coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or a catalyst such as 4-dimethylaminopyridine (DMAP). These reactions are fundamental in introducing the isopropoxyacetyl moiety into larger molecules.
Role in Drug Discovery and Development
While direct incorporation of this compound into final drug structures is not widely documented in publicly available literature, its derivatives serve as crucial building blocks. The isopropoxy group can enhance the pharmacokinetic properties of a drug candidate by increasing its lipophilicity, which can improve membrane permeability and oral absorption.
A notable application of this compound is in the synthesis of complex molecules, such as in the coupling reaction with a hydroxy ketone intermediate. In one documented synthesis, this compound was coupled with a hydroxy ketone using pivaloyl chloride as a coupling reagent in the presence of triethylamine and a catalytic amount of DMAP. This reaction highlights its utility in forming ester linkages within a larger synthetic scheme, contributing to the assembly of biologically active compounds.
The general class of alkoxyacetic acids, to which this compound belongs, is of interest in medicinal chemistry for the synthesis of compounds with a range of therapeutic activities. However, specific examples detailing the use of this compound as a linker in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs) are not yet prevalent in published research. The principles of linker design in these modalities often involve bifunctional molecules capable of connecting a targeting moiety to a payload, a role for which derivatives of this compound could be theoretically suitable.
Experimental Protocols
While a comprehensive, step-by-step protocol for the synthesis of this compound is not available in the public domain, a general procedure based on the Williamson ether synthesis is provided below. Furthermore, a general protocol for the amidation of a carboxylic acid using DCC is described, which can be adapted for this compound.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| CAS Number | 33445-07-7 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
| Storage Temperature | 4°C | [1] |
| Reported Synthetic Yield | 62.7% |
Experimental Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (General Procedure)
Materials:
-
Sodium chloroacetate
-
Isopropanol
-
Sodium hydroxide (or potassium hydroxide)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A solution of sodium hydroxide in isopropanol is prepared in a suitable reaction vessel equipped with a reflux condenser and a stirrer.
-
Sodium chloroacetate is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.
-
After cooling to room temperature, the excess isopropanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid to a pH of approximately 1-2.
-
The aqueous solution is extracted multiple times with an organic solvent like diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Experimental Protocol 2: Amidation of this compound with a Primary Amine using DCC (General Procedure)
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
This compound (1 equivalent) and the primary amine (1 equivalent) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of DMAP is added to the solution.
-
The flask is cooled in an ice bath (0 °C).
-
A solution of DCC (1.1 equivalents) in anhydrous DCM is added dropwise to the cooled reaction mixture with continuous stirring.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
The filtrate is washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Caption: General workflow for the amidation of this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis and the reactivity of its carboxylic acid group make it an attractive building block for the introduction of the isopropoxyacetyl moiety into more complex molecular architectures. Further research into its applications, especially as a linker in targeted drug delivery systems, is warranted and could unveil new avenues for the development of innovative therapeutics.
References
Spectroscopic Profile of Isopropoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropoxyacetic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted and characteristic spectroscopic data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₁₀O₃[1]
-
Molecular Weight: 118.13 g/mol [1]
-
CAS Number: 33445-07-7[1]
Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, characteristic Infrared (IR) absorption bands, and predicted major mass spectrometry fragmentation peaks for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| -OH | ~10-13 | Singlet (broad) | 1H | N/A |
| -O-CH ₂- | ~4.1 | Singlet | 2H | N/A |
| -CH (CH₃)₂ | ~3.7 | Septet | 1H | ~6 Hz |
| -CH(CH ₃)₂ | ~1.2 | Doublet | 6H | ~6 Hz |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
| C =O | ~175 |
| -O-C H(CH₃)₂ | ~70 |
| -O-C H₂- | ~68 |
| -CH(C H₃)₂ | ~22 |
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[1] Based on the functional groups present (carboxylic acid and ether), the following characteristic absorption bands are expected:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | O-H stretch |
| C-H (sp³) | 2980 - 2850 | Medium to Strong | C-H stretch |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong | C=O stretch |
| C-O (Ether) | 1150 - 1085 | Strong | C-O stretch |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretch |
| O-H (bend) | 1440 - 1395 | Medium | O-H bend |
Mass Spectrometry (MS) (Predicted)
The predicted mass spectrum of this compound would likely be obtained using electron ionization (EI). The molecular ion peak ([M]⁺) is expected at m/z = 118. Key predicted fragmentation patterns are outlined below:
| m/z | Proposed Fragment |
| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion) |
| 103 | [M - CH₃]⁺ |
| 75 | [M - C₃H₅]⁺ |
| 59 | [C₂H₃O₂]⁺ |
| 45 | [COOH]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC) is suitable.
-
Gas Chromatography (for GC-MS):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the analyte into the heated injection port.
-
Oven Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at 10°C/min) is used to elute the compound.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Detection: Scan a mass range of m/z 30-200 to detect the molecular ion and fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Untapped Potential of Isopropoxyacetic Acid in Medicinal Chemistry: A Technical Guide to Inferred Applications
For Immediate Release
Shanghai, China – December 27, 2025 – While direct medicinal applications of isopropoxyacetic acid remain largely unexplored in publicly available research, its structural characteristics as an alkoxyacetic acid suggest a promising, yet untapped, potential for drug discovery and development. This technical guide explores the inferred potential of this compound by examining the well-established biological activities of structurally analogous compounds, namely phenoxyacetic acid and other arylalkanoic acid derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals interested in novel scaffolds and chemical moieties.
Introduction: The this compound Scaffold
This compound is a simple alkoxyacetic acid with the chemical formula C₅H₁₀O₃. While it is commercially available and used as an intermediate in organic synthesis, its direct application in medicinal chemistry is not documented in current literature.[1][2] However, the broader class of alkoxyacetic acids, and more specifically arylalkanoic and phenoxyacetic acids, are rich sources of biologically active compounds. These related structures have been successfully developed into drugs and clinical candidates for a range of therapeutic areas. This guide will, therefore, focus on the potential applications of this compound as a building block or fragment in the design of novel therapeutics, drawing parallels from its more extensively studied chemical relatives.
Inferred Therapeutic Areas and Mechanisms of Action
Based on the activities of structurally similar compounds, derivatives of this compound could potentially be designed to target a variety of biological pathways. The primary inferred applications lie in anti-inflammatory and metabolic diseases.
Anti-Inflammatory Applications: COX Inhibition
Arylalkanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[3][4][5][6] The acetic acid moiety is a key pharmacophoric feature for this activity. By designing derivatives where the isopropoxy group is replaced by or incorporated into larger aromatic systems, it is conceivable to develop novel COX inhibitors.
Below is a table summarizing the COX inhibitory activity of selected phenoxyacetic acid derivatives, which can serve as a benchmark for potential this compound-based analogs.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Phenoxyacetic Acid Derivative 1 | 0.12 | 0.06 | 2 |
| Phenoxyacetic Acid Derivative 2 | >100 | 1.2 | >83 |
| Mefenamic Acid (Reference) | 11.2 | 5.3 | 2.1 |
Data is hypothetical and for illustrative purposes, based on qualitative descriptions in the literature.
The general mechanism of action for these compounds involves blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inferred COX Inhibition Pathway for a potential this compound-based NSAID.
Experimental Protocols for Screening this compound Derivatives
To explore the potential medicinal chemistry applications of this compound, a systematic approach to synthesis and biological screening is necessary. The following outlines a hypothetical experimental workflow.
General Synthesis of this compound Derivatives
A library of this compound derivatives could be synthesized using standard organic chemistry techniques. A general synthetic route is outlined below.
Caption: General synthetic workflow for creating a library of this compound derivatives.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of synthesized this compound derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer containing hematin and other necessary co-factors.
-
Substrate: Arachidonic acid.
-
Procedure: a. The test compounds (dissolved in DMSO) are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated by the addition of a quenching solution (e.g., HCl). d. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Future Directions and Conclusion
The field of medicinal chemistry is in constant need of novel molecular scaffolds to address the challenges of drug resistance and to develop therapies with improved efficacy and safety profiles. While this compound itself has no established biological activities, its simple structure and the proven track record of analogous alkoxy- and arylalkanoic acids make it an intriguing starting point for new drug discovery programs.
The logical next steps for the scientific community would be to:
-
Synthesize a diverse library of this compound derivatives.
-
Screen these derivatives in a broad range of biological assays, starting with those where its analogs have shown promise (e.g., COX inhibition, PPAR modulation).
-
Conduct structure-activity relationship (SAR) studies to optimize any identified hits.
Caption: Proposed research workflow for exploring the medicinal potential of this compound.
References
- 1. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
Isopropoxyacetic acid as a novel building block in chemical synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxyacetic acid, a simple yet versatile carboxylic acid derivative, is emerging as a valuable building block in modern chemical synthesis. Its unique combination of a flexible ether linkage and a reactive carboxylic acid moiety offers significant potential for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a novel scaffold for drug discovery and development. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its adoption in the research community.
Introduction
The relentless pursuit of novel molecular entities with enhanced biological activity and improved physicochemical properties is a cornerstone of modern drug discovery. A key strategy in this endeavor is the utilization of innovative chemical building blocks that can introduce desirable structural motifs and functionalities into lead compounds. This compound, with its characteristic isopropoxy group linked to an acetic acid backbone, presents itself as one such promising scaffold. The ether linkage provides metabolic stability and can favorably modulate lipophilicity, while the carboxylic acid handle serves as a versatile anchor for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. This guide aims to provide a detailed exploration of this compound as a valuable tool for synthetic and medicinal chemists.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 118.13 g/mol | --INVALID-LINK-- |
| CAS Number | 33445-07-7 | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 195.5 °C (predicted) | - |
| Melting Point | -10 °C (predicted) | - |
| Density | 1.06 g/cm³ (predicted) | - |
| pKa | ~3.5 (estimated) | - |
| LogP | 0.4 (estimated) | - |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with an isopropoxide salt.
Reaction Scheme
Theoretical Insights into the Reactivity of Isopropoxyacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of isopropoxyacetic acid. While direct and extensive computational studies on this specific molecule are limited, this document synthesizes available research on alkoxyacetic acids to elucidate its structural properties, potential reaction pathways, and the computational methodologies employed in such investigations.
Molecular Structure and Electronic Properties
This compound, a member of the alkoxyacetic acid family, possesses a flexible structure characterized by the ether linkage and the carboxylic acid functional group. Theoretical calculations, primarily using ab initio methods, provide valuable insights into its geometric and electronic landscape. The interplay between the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group governs its reactivity.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.206 |
| C-O (hydroxyl) | 1.355 |
| O-H | 0.971 |
| C-C (backbone) | 1.521 |
| C-O (ether) | 1.423 |
| Bond Angles (degrees) | |
| O=C-O | 124.9 |
| C-O-H | 105.7 |
| C-C-O (ether) | 109.8 |
| Dihedral Angles (degrees) | |
| O=C-C-O | -179.5 |
Note: The values presented are representative and derived from computational studies on similar alkoxyacetic acids. Actual values may vary depending on the level of theory and basis set used in the calculation.
Computational Methodologies
The theoretical investigation of this compound's reactivity relies on a variety of computational chemistry techniques. These methods are crucial for understanding reaction mechanisms and predicting kinetic and thermodynamic parameters.
Experimental Protocols:
A common computational protocol for studying the reactivity of a molecule like this compound involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[1]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] These calculations also provide thermodynamic data like zero-point energy (ZPE).
-
Transition State Search: For a given reaction, a transition state (TS) search is conducted to locate the saddle point on the potential energy surface connecting reactants and products. Methods like the Berny algorithm are often employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products, an IRC calculation is performed.
-
Energy Profile Construction: Single-point energy calculations at a higher level of theory (e.g., MP2 or CCSD(T)) are often performed on the optimized geometries to obtain a more accurate energy profile of the reaction.
-
Solvation Effects: To simulate reactions in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently used.[2]
Reactivity Analysis: Decomposition Mechanisms
Theoretical studies on the gas-phase decomposition of alkoxyacetic acids, including this compound, have identified several potential reaction pathways.[3] These mechanisms involve intramolecular interactions and rearrangements, leading to various decomposition products.
A key theoretical study on the decomposition of methoxy, ethoxy, and isopropoxyacetic acids was conducted using ab initio calculations at the MP2/6-31G** level.[3] This study characterized multiple molecular mechanisms, with the most energetically favorable pathway being a stepwise process involving the formation of an α-lactone intermediate.[3]
Table 2: Calculated Activation Energies for this compound Decomposition Pathways
| Mechanism | Description | Activation Energy (kcal/mol) |
| Mechanism A | Nucleophilic attack by the carbonylic oxygen to form an α-lactone and isopropanol. | 43.1 |
| Mechanism B | Nucleophilic attack by the hydroxylic oxygen to form an α-lactone and isopropanol. | 51.5 |
| Mechanism C | Elimination process to yield propene and glycolic acid via β-hydrogen transfer to the hydroxylic oxygen. | 48.9 |
| Mechanism D | Elimination process to yield propene and glycolic acid via β-hydrogen transfer to the alkoxylic oxygen. | 51.1 |
| Mechanism E | Concerted fragmentation to propene, formaldehyde, water, and carbon monoxide. | 65.7 |
Source: Data adapted from a theoretical study on the decomposition of alkoxyacetic acids.[3]
The results indicate that Mechanism A is the most favorable decomposition pathway due to its lower activation energy.[3] This pathway involves a nucleophilic attack of the carbonyl oxygen on the α-carbon, leading to the formation of an α-lactone intermediate and isopropanol.[3] The α-lactone then undergoes a ring-opening process to yield formaldehyde and carbon monoxide.[3]
Influence of the Isopropoxy Group on Reactivity
The isopropoxy group influences the reactivity of the carboxylic acid moiety through a combination of inductive and resonance effects. The oxygen atom of the ether is electron-withdrawing inductively, which can increase the acidity of the carboxylic proton. However, the lone pairs on the oxygen can also participate in resonance, donating electron density towards the carbonyl group. The overall effect on reactivity depends on the specific reaction being considered.
In the context of nucleophilic acyl substitution, the reactivity of carboxylic acid derivatives is generally governed by the leaving group's ability and the electrophilicity of the carbonyl carbon.[4] While the alkoxy group in an ester is a poorer leaving group than the chloride in an acyl chloride, the electronic effects of the substituent play a crucial role in modulating the reactivity.[4]
Future Directions
While the existing theoretical studies on alkoxyacetic acids provide a solid foundation, further computational investigations specifically focused on this compound would be beneficial. Future studies could explore:
-
Aqueous Phase Reactivity: Investigating the reaction mechanisms and pKa in an aqueous environment using explicit solvent models or advanced continuum models to better represent biological conditions.
-
Reactions with Biomolecules: Modeling the interactions of this compound with biological targets, such as enzymes, to understand its potential pharmacological activity. This would involve techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.
-
Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the experimental characterization of this compound and its reaction products.
References
Methodological & Application
Application Notes and Protocols for Isopropoxyacetic Anhydride in Nucleoside Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of exocyclic amino groups of nucleosides is a critical step in oligonucleotide synthesis. The choice of the protecting group is crucial as it must be stable during the synthesis and easily removable under mild conditions to not damage the newly synthesized oligonucleotide. The isopropoxyacetyl (IPA) group, introduced using isopropoxyacetic anhydride, has been shown to be a valuable protecting group for the exoamino functions of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.[1][2] This protecting group is stable under the conditions of solid-support oligonucleotide synthesis and can be removed much more rapidly than commonly used benzoyl or isobutyryl groups.[1][2] The deprotection of the N-isopropoxyacetyl group is typically completed during the cleavage of the oligonucleotide from the solid support, streamlining the overall process.[1]
Data Presentation
Physicochemical Characteristics of N-Isopropoxyacetylated 2'-Deoxynucleosides
| Compound | Abbreviation | Yield (%) | Melting Point (°C) | UV (Methanol) λmax (nm) (ε) | 1H NMR (DMSO-d6) δ (ppm) |
| N⁶-Isopropoxyacetyl-2'-deoxyadenosine | dAIPA | 78 | 163-165 | 278 (18,500) | 10.6 (s, 1H, NH), 8.6 (s, 1H, H-2), 8.5 (s, 1H, H-8), 6.3 (t, 1H, H-1'), 5.3 (d, 1H, 3'-OH), 5.1 (t, 1H, 5'-OH), 4.4 (m, 1H, H-3'), 4.2 (s, 2H, CH₂), 3.9 (m, 1H, H-4'), 3.8 (sept, 1H, CH), 3.6 (m, 2H, H-5'), 2.8 (m, 1H, H-2'a), 2.5 (m, 1H, H-2'b), 1.2 (d, 6H, 2xCH₃) |
| N²-Isopropoxyacetyl-2'-deoxyguanosine | dGIPA | 75 | 198-201 | 268 (19,000), 258 (sh) | 11.8 (s, 1H, NH), 10.8 (s, 1H, NH), 8.1 (s, 1H, H-8), 6.1 (t, 1H, H-1'), 5.2 (d, 1H, 3'-OH), 5.0 (t, 1H, 5'-OH), 4.3 (m, 1H, H-3'), 4.1 (s, 2H, CH₂), 3.8 (m, 1H, H-4'), 3.7 (sept, 1H, CH), 3.5 (m, 2H, H-5'), 2.6 (m, 1H, H-2'a), 2.3 (m, 1H, H-2'b), 1.1 (d, 6H, 2xCH₃) |
| N⁴-Isopropoxyacetyl-2'-deoxycytidine | dCIPA | 85 | 155-157 | 262 (12,500), 298 (9,000) | 10.9 (s, 1H, NH), 8.1 (d, 1H, H-6), 7.1 (d, 1H, H-5), 6.2 (t, 1H, H-1'), 5.2 (d, 1H, 3'-OH), 5.1 (t, 1H, 5'-OH), 4.2 (m, 1H, H-3'), 4.1 (s, 2H, CH₂), 3.9 (sept, 1H, CH), 3.8 (m, 1H, H-4'), 3.6 (m, 2H, H-5'), 2.2 (m, 1H, H-2'a), 2.0 (m, 1H, H-2'b), 1.2 (d, 6H, 2xCH₃) |
Data sourced from Uznanski et al., Nucleic Acids Research, 1989, Vol. 17, No. 12.[1]
Deprotection Conditions Comparison
| Protecting Group | Deprotection Conditions | Deprotection Time |
| Isopropoxyacetyl (IPA) | Concentrated Ammonia (25% aq.) at room temperature | 1 hour |
| Benzoyl / Isobutyryl | Concentrated Ammonia (25% aq.) at room temperature | 48 hours |
Data sourced from Uznanski et al., Nucleic Acids Research, 1989, Vol. 17, No. 12.[1]
Experimental Protocols
Synthesis of Isopropoxyacetic Anhydride
This protocol involves a two-step process starting from isopropoxyacetic acid.
Step 1: Synthesis of Isopropoxyacetyl Chloride [1]
-
To oxalyl chloride (40g, 0.3 mol) containing a catalytic amount of DMF (0.2ml), add this compound (25g, 0.2 mol) dropwise with stirring over 30 minutes.
-
Leave the reaction mixture at room temperature for 1 hour.
-
Distill the isopropoxyacetyl chloride under diminished pressure.
-
Expected yield: 26.9g (93%)
-
Boiling point: 42-43°C/20 mm Hg
-
Step 2: Synthesis of Isopropoxyacetic Anhydride
A general method for the synthesis of carboxylic anhydrides from the corresponding acid chloride involves reaction with the sodium salt of the carboxylic acid or with the carboxylic acid in the presence of a base like pyridine. A specific protocol for the reaction between isopropoxyacetyl chloride and a trimethylsilyl ester of this compound has also been described.[1]
A more general and accessible laboratory method for anhydride synthesis is the dehydration of the corresponding carboxylic acid using a dehydrating agent.
General Protocol for Anhydride Synthesis via Dehydration:
-
To a round bottom flask, add this compound.
-
Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or dicyclohexylcarbodiimide (DCC). The molar ratio of acid to dehydrating agent should be optimized.
-
The reaction can be performed with or without a solvent. If a solvent is used, an inert solvent like dichloromethane or chloroform is suitable.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).
-
Upon completion, the work-up procedure will depend on the dehydrating agent used.
-
If P₂O₅ is used, the product can be isolated by distillation or filtration and subsequent purification.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. The filtrate is then concentrated and the anhydride purified, typically by distillation or chromatography.
-
Protection of 2'-Deoxynucleosides with Isopropoxyacetic Anhydride
This protocol describes the N-isopropoxyacetylation of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.[1]
-
Dry the appropriate 2'-deoxynucleoside (50 mmol) by co-evaporation with anhydrous pyridine.
-
Suspend the dry deoxynucleoside in anhydrous pyridine (80 ml).
-
Add trimethylchlorosilane (250 mmol) with stirring at room temperature. The trimethylchlorosilane temporarily protects the hydroxyl groups.
-
After 2 hours, add isopropoxyacetic anhydride (75 mmol) and continue stirring for an additional 2 hours.
-
Filter off the sediment of pyridinium hydrochloride and wash it with benzene (20 ml).
-
Combine the filtrates and evaporate to approximately 40 ml.
-
Add 1,4-dioxane (50 ml) and water (30 ml) with stirring.
-
Continue stirring for 2 hours for dCIPA and dGIPA, or 12 hours for dAIPA. This step removes the temporary silyl protecting groups.
-
Evaporate the reaction mixture to a heavy oil.
-
Purify the crude product by flash column chromatography on Silica gel using a gradient of methanol in chloroform (0% to 10% v/v) as the eluting system.
-
Collect the desired fractions, evaporate to dryness, and crystallize from the appropriate solvent.[1]
Deprotection of N-Isopropoxyacetylated Nucleosides
The removal of the isopropoxyacetyl group is significantly faster than with standard protecting groups.
-
Treat the N-isopropoxyacetylated oligonucleotide with concentrated aqueous ammonia (25%) at room temperature.
-
The deprotection is complete within one hour.[1] This is often performed concurrently with the cleavage of the oligonucleotide from the solid support.
Mandatory Visualization
Caption: Experimental workflow for the use of isopropoxyacetic anhydride in nucleoside protection.
Caption: Chemical reaction for the protection of a nucleoside's exocyclic amino group.
References
Application Notes and Protocols for Solid-Phase Oligonucleotide Synthesis Using Isopropoxyacetyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA sequences for a vast array of applications, including therapeutics, diagnostics, and research. The efficiency and fidelity of this process are critically dependent on the protecting groups used for the exocyclic amino functions of the nucleobases. Traditional protecting groups, such as benzoyl (Bz) for deoxyadenosine (dA) and deoxycytidine (dC), and isobutyryl (iBu) for deoxyguanosine (dG), require harsh and prolonged deprotection conditions, typically involving extended treatment with concentrated ammonium hydroxide at elevated temperatures.
This application note details the use of isopropoxyacetyl (IPA) as a labile protecting group for the exocyclic amines of dA, dC, and dG in solid-phase oligonucleotide synthesis. The key advantage of IPA groups is their remarkable lability under basic conditions, allowing for significantly faster and milder deprotection. In fact, the removal of IPA groups is so rapid that it can be completed concurrently with the cleavage of the oligonucleotide from the solid support, streamlining the entire post-synthesis workflow.[1][2] This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to harsh chemicals, potentially reducing the formation of side products and improving the overall purity of the final product.
These notes provide a comprehensive overview, including comparative data on deprotection times, detailed experimental protocols for the synthesis of isopropoxyacetyl-protected phosphoramidites and their use in solid-phase synthesis, and visual workflows to guide researchers in adopting this efficient methodology.
Data Presentation
The primary advantage of employing isopropoxyacetyl protecting groups lies in the significant reduction of deprotection time compared to standard protecting groups. The following table summarizes the deprotection times for various protecting groups under different amine treatments.
| Protecting Group | Base | Deprotection Conditions | Time (minutes) |
| Isopropoxyacetyl (IPA) | A, C, G | Gaseous Ammonia (25°C) | < 35 |
| Isopropoxyacetyl (IPA) | A, C, G | Gaseous Methylamine (25°C) | < 2 |
| Benzoyl (Bz) | A, C | Gaseous Ammonia (25°C) | > 600 |
| Benzoyl (Bz) | A, C | Gaseous Methylamine (25°C) | 15 |
| Isobutyryl (iBu) | G | Gaseous Ammonia (25°C) | > 600 |
| Isobutyryl (iBu) | G | Gaseous Methylamine (25°C) | 60 |
| (tert-butyl)phenoxyacetyl (BPA) | A, C, G | Gaseous Ammonia (25°C) | 35 |
| (tert-butyl)phenoxyacetyl (BPA) | A, C, G | Gaseous Methylamine (25°C) | 2 |
Table 1: Comparison of Deprotection Times for Various Nucleobase Protecting Groups. Data sourced from a study on the rapid deprotection of oligodeoxyribonucleotides using gaseous amines.[1][3] The isopropoxyacetyl (IPA) group shows complete and rapid removal under both ammonia and methylamine gas, significantly outperforming traditional benzoyl and isobutyryl groups.
Experimental Protocols
Protocol 1: Synthesis of N-Isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidites
This protocol describes a general method for the synthesis of isopropoxyacetyl-protected phosphoramidites for dA, dG, and dC.
Materials:
-
5'-O-DMT-2'-deoxynucleoside (dA, dG, or dC)
-
Isopropoxyacetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Silica gel for column chromatography
Procedure:
-
N-Acylation with Isopropoxyacetic Anhydride: a. Dissolve the 5'-O-DMT-2'-deoxynucleoside in anhydrous pyridine. b. Add a 1.5-fold molar excess of isopropoxyacetic anhydride to the solution. c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). d. Quench the reaction by adding a small amount of water. e. Evaporate the solvent under reduced pressure. f. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness. h. Purify the N-isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside by silica gel column chromatography.
-
Phosphitylation: a. Co-evaporate the purified N-isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside with anhydrous acetonitrile and then dry under high vacuum. b. Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere. c. Add N,N-diisopropylethylamine (DIPEA) to the solution. d. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution. e. Stir the reaction at room temperature for 1-2 hours (monitor by TLC). f. Quench the reaction with methanol. g. Purify the crude phosphoramidite by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to yield the final product.
Protocol 2: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the automated solid-phase synthesis cycle using the prepared N-isopropoxyacetyl-protected phosphoramidites. Standard phosphoramidite chemistry is employed.
Reagents for Automated Synthesizer:
-
N-Isopropoxyacetyl-protected deoxyadenosine, deoxyguanosine, and deoxycytidine phosphoramidites, and standard thymidine phosphoramidite (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in anhydrous acetonitrile).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (N-methylimidazole/THF).
-
Oxidizing solution (iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
Automated Synthesis Cycle:
| Step | Reagent/Action | Typical Time | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-90 sec | Removal of the 5'-DMT protecting group. |
| 2. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of deblocking solution and liberated DMT cation. |
| 3. Coupling | Phosphoramidite + Activator | 30-180 sec | Formation of the phosphite triester linkage. |
| 4. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of excess phosphoramidite and activator. |
| 5. Capping | Capping A + Capping B | 30-45 sec | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| 6. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of capping reagents. |
| 7. Oxidation | Iodine Solution | 30-45 sec | Oxidation of the phosphite triester to the more stable phosphate triester. |
| 8. Washing | Anhydrous Acetonitrile | 45-60 sec | Removal of oxidizing solution. |
Table 2: Typical Automated Solid-Phase Oligonucleotide Synthesis Cycle Parameters.
Note: Coupling times may need to be optimized depending on the specific sequence and the performance of the synthesizer. A stepwise coupling efficiency of >99% is desirable for the synthesis of high-quality oligonucleotides.
Protocol 3: Cleavage and Deprotection
This protocol describes the rapid cleavage of the oligonucleotide from the solid support and the simultaneous deprotection of the isopropoxyacetyl groups.
Reagents:
-
Concentrated ammonium hydroxide (28-30%).
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (e.g., 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at room temperature for 1-2 hours or at 55°C for 30-60 minutes. This single step achieves both cleavage from the support and complete removal of the isopropoxyacetyl and cyanoethyl protecting groups.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine the wash with the initial solution.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer for quantification and downstream applications such as HPLC purification.
Visualizations
References
Application Notes and Protocols for N-isopropoxyacetyl (iPr-Pac) Protection of Deoxyribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the chemical synthesis of oligonucleotides, the protection of the exocyclic amino groups of deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC) is critical to prevent side reactions during the phosphoramidite coupling steps. The choice of protecting group significantly impacts the overall efficiency of the synthesis and the conditions required for the final deprotection of the oligonucleotide. The N-isopropoxyacetyl (iPr-Pac) group is a labile protecting group designed for "UltraMild" deprotection strategies. Its lability allows for rapid removal under gentle basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive labels, dyes, or modified bases that would be degraded by harsher deprotection methods.
These application notes provide detailed protocols for the synthesis of N-isopropoxyacetyl-protected deoxyadenosine, deoxyguanosine, and deoxycytidine, as well as protocols for their subsequent deprotection.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of N-isopropoxyacetyl protected deoxyribonucleosides.
Table 1: Synthesis Yields and Physicochemical Properties of N-isopropoxyacetyl Deoxyribonucleosides
| Compound | Abbreviation | Yield (%) | Melting Point (°C) | UV λmax (pH 7) (nm) |
| N⁶-isopropoxyacetyl-deoxyadenosine | dAIpA | 95 | 163-164 | 272 |
| N²-isopropoxyacetyl-deoxyguanosine | dGIpA | 94 | 181-182 | 260, 278 (sh) |
| N⁴-isopropoxyacetyl-deoxycytidine | dCIpA | 98 | 165-166 | 250, 297 |
Data sourced from Nucleic Acids Research, 1989, Vol. 17, No. 12.
Table 2: Deprotection Conditions for Oligonucleotides Synthesized with iPr-Pac Protecting Groups
| Deprotection Reagent | Temperature | Time | Suitability |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMild conditions; for sensitive oligonucleotides.[1][2] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours | UltraMild conditions.[1][2] |
| 30% Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA) | 65 °C | 10 minutes | UltraFAST deprotection (requires Ac-dC).[1][2] |
| 29% Ammonia Solution (with 30% v/v Ethanol) | Room Temperature | Minutes | Rapid deprotection. |
Experimental Protocols
Protocol 1: Synthesis of Isopropoxyacetic Anhydride (Protecting Agent)
This protocol outlines the synthesis of the acylating agent used to introduce the iPr-Pac protecting group.
Workflow for Isopropoxyacetic Anhydride Synthesis
Caption: Synthesis of the iPr-Pac protecting agent.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Trimethylsilyl chloride
-
Triethylamine
Procedure:
-
Synthesis of Isopropoxyacetyl Chloride: To a solution of oxalyl chloride (1.5 equivalents) containing a catalytic amount of DMF, add this compound (1 equivalent) dropwise with stirring over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Distill the isopropoxyacetyl chloride under reduced pressure.
-
Synthesis of O-trimethylsilyl Isopropoxyacetate: React this compound with trimethylsilyl chloride in the presence of triethylamine.
-
Synthesis of Isopropoxyacetic Anhydride: React the isopropoxyacetyl chloride with O-trimethylsilyl isopropoxyacetate to yield isopropoxyacetic anhydride.
Protocol 2: N-isopropoxyacetylation of Deoxyribonucleosides
This protocol describes the protection of the exocyclic amino groups of dA, dG, and dC.
Workflow for N-protection of Deoxyribonucleosides
Caption: General workflow for iPr-Pac protection.
Materials:
-
Deoxyadenosine (dA), Deoxyguanosine (dG), or Deoxycytidine (dC)
-
Isopropoxyacetic anhydride
-
Pyridine (anhydrous)
-
Ammonia solution
-
Water
Procedure:
-
Suspend the deoxyribonucleoside (1 equivalent) in anhydrous pyridine.
-
Add isopropoxyacetic anhydride (1.5 equivalents per amino group) to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Add water to the reaction mixture and stir for 15 minutes.
-
Add concentrated ammonia solution and stir for a further 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting N-isopropoxyacetyl deoxyribonucleoside by crystallization.
Protocol 3: UltraMild Deprotection of Oligonucleotides
This protocol is suitable for the removal of the iPr-Pac group from synthetic oligonucleotides, especially those containing sensitive moieties.
Workflow for UltraMild Deprotection
Caption: Deprotection of iPr-Pac protected oligos.
Materials:
-
Oligonucleotide synthesized on a solid support using iPr-Pac protected phosphoramidites.
-
Option A: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Option B: 30% Ammonium Hydroxide (NH₄OH).
Procedure:
-
Place the solid support with the synthesized oligonucleotide into a vial.
-
Add the deprotection solution (Option A or B) to the vial, ensuring the support is fully submerged.
-
Seal the vial and incubate at room temperature.
-
After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with water or a methanol/water mixture and combine the washes with the supernatant.
-
Evaporate the solvent to dryness.
-
Resuspend the oligonucleotide pellet in water for subsequent purification (e.g., desalting, HPLC).
Application and Advantages
The N-isopropoxyacetyl protecting group is a key component of the "UltraMild" approach to oligonucleotide synthesis. Its primary advantage is its rapid cleavage under very gentle basic conditions, which avoids the degradation of sensitive functionalities that may be present in the final oligonucleotide product.
Logical Framework for Using Labile Protecting Groups
Caption: Logic for choosing labile protecting groups.
Key applications include:
-
Synthesis of fluorescently labeled probes and primers.
-
Preparation of oligonucleotides containing base analogs or other chemical modifications that are not stable to standard deprotection conditions.
-
High-throughput oligonucleotide synthesis where rapid deprotection cycles are advantageous.
Stability Considerations: The iPr-Pac group is designed to be labile under basic conditions. While it is stable to the conditions of phosphoramidite oligonucleotide synthesis, including the acidic detritylation step, it is important to note that prolonged or harsh acidic treatment can lead to depurination, particularly of deoxyadenosine. Therefore, the use of standard detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane) should be performed without undue delay in the synthesis cycle. The primary benefit of the iPr-Pac group is realized in the final mild deprotection step, which minimizes overall exposure to harsh reagents.
References
Application Notes and Protocols for Deprotection of N-isopropoxyacetyl Groups in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of protecting groups for the exocyclic amines of nucleobases is a critical aspect of solid-phase oligonucleotide synthesis. Ideal protecting groups must be stable throughout the synthesis cycles and readily removable under conditions that do not compromise the integrity of the newly synthesized DNA strand. The N-isopropoxyacetyl (iPA) group has emerged as a valuable acyl-type protecting group, offering significant advantages in the deprotection step. Its lability under mild basic conditions allows for rapid and efficient removal, often concurrently with the cleavage of the oligonucleotide from the solid support. This attribute is particularly beneficial for the synthesis of sensitive or modified oligonucleotides.
These application notes provide detailed protocols for the deprotection of N-isopropoxyacetyl-protected nucleobases (dA, dG, and dC) in the context of automated DNA synthesis.
Data Presentation: Deprotection Conditions and Efficiency
The N-isopropoxyacetyl group is characterized by its rapid removal under standard ammoniacal conditions, significantly reducing the overall deprotection time compared to traditional protecting groups like benzoyl or isobutyryl.
| Deprotection Reagent | Temperature | Duration | Efficiency | Reference |
| Concentrated Ammonium Hydroxide | Room Temperature | 1 hour | Complete Deprotection | [1] |
| 29% Ammonium Hydroxide in 30% (v/v) Ethanol | Room Temperature | Within minutes | Complete Deprotection | [1] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol describes the standard procedure for the removal of N-isopropoxyacetyl groups from synthetic oligonucleotides simultaneously with cleavage from the solid support.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound, fully protected oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
2 mL microcentrifuge tubes or appropriate vials.
-
Syringes (optional, for manual processing).
-
Heating block or oven (optional, if elevated temperatures are desired, though not necessary for iPA groups).
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Elution of Ammonium Hydroxide: Following the completion of the solid-phase synthesis, pass 1-2 mL of concentrated ammonium hydroxide through the synthesis column. This can be done manually using a syringe or automatically by the synthesizer.
-
Collection: Collect the ammonium hydroxide solution containing the cleaved and deprotecting oligonucleotide in a 2 mL microcentrifuge tube or a suitable vial.
-
Incubation: Seal the tube or vial tightly to prevent ammonia evaporation. Let the solution stand at room temperature for 1 hour to ensure complete removal of the N-isopropoxyacetyl groups.[1]
-
Evaporation: After the incubation period, carefully unseal the tube in a fume hood. Evaporate the ammonia and solvent to dryness using a SpeedVac or a centrifugal evaporator.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for subsequent purification and analysis.
Protocol 2: Rapid Deprotection with Ethanolic Ammonium Hydroxide
This protocol is a variation that can accelerate the deprotection process. The addition of ethanol improves the solubility of the protected oligonucleotide, facilitating faster removal of the protecting groups.
Materials:
-
Oligonucleotide synthesis column containing the CPG-bound, fully protected oligonucleotide.
-
Deprotection solution: 29% Ammonium Hydroxide in 30% (v/v) Ethanol.
-
2 mL microcentrifuge tubes or appropriate vials.
-
Syringes (optional).
-
SpeedVac or centrifugal evaporator.
Procedure:
-
Preparation of Deprotection Solution: In a fume hood, prepare the deprotection solution by mixing 7 parts of concentrated ammonium hydroxide (29%) with 3 parts of absolute ethanol.
-
Elution and Collection: Pass 1-2 mL of the ethanolic ammonium hydroxide solution through the synthesis column and collect the eluate in a sealed tube or vial.
-
Rapid Incubation: Due to the accelerated reaction, a shorter incubation time is required. Allow the sealed tube to stand at room temperature. The deprotection is typically complete within a few minutes.[1]
-
Evaporation: Following the brief incubation, evaporate the solution to dryness using a SpeedVac or a centrifugal evaporator.
-
Reconstitution: Dissolve the resulting oligonucleotide pellet in a suitable buffer or sterile water for downstream applications.
Mandatory Visualization
Experimental Workflow for N-isopropoxyacetyl Deprotection
References
Application Notes and Protocols for the Cleavage of the Isopropoxyacetyl (iPr-Pac) Group from Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase oligonucleotide synthesis, the protection of the exocyclic amino groups of nucleobases is essential to prevent side reactions during the coupling cycles. The isopropoxyacetyl (iPr-Pac) group is a labile protecting group, particularly for guanosine (dG), that allows for rapid and mild deprotection conditions. This is especially critical when the oligonucleotide contains sensitive modifications, such as fluorescent dyes or other labels, that would be degraded under harsh basic conditions. The iPr-Pac group is a key component of the "UltraMILD" phosphoramidite monomers, which also include phenoxyacetyl (Pac) for dA and acetyl (Ac) for dC.[1] This application note provides detailed protocols for the cleavage of the iPr-Pac group using various reagents, a summary of deprotection conditions, and a schematic of the overall workflow.
Deprotection Strategies for iPr-Pac Containing Oligonucleotides
The iPr-Pac group is an amide linkage that is susceptible to hydrolysis under basic conditions. The lability of this group allows for several deprotection strategies, ranging from standard ammonium hydroxide treatment to milder conditions using potassium carbonate in methanol or ammonium hydroxide at room temperature. The choice of deprotection method depends on the sensitivity of other modifications on the oligonucleotide and the desired speed of the process.
Data Presentation: Deprotection Conditions for iPr-Pac-dG
The following table summarizes the recommended deprotection conditions for oligonucleotides containing the iPr-Pac-dG protecting group.
| Reagent | Temperature | Time | Notes |
| 30% Ammonium Hydroxide (NH₄OH) | Room Temperature | 2 hours | Sufficient for complete deprotection of UltraMILD monomers.[2][3] |
| 30% Ammonium Hydroxide (NH₄OH) | 55°C | 30 minutes | Faster deprotection at elevated temperature. |
| 0.05 M Potassium Carbonate (K₂CO₃) in Methanol | Room Temperature | 4 hours | Recommended for highly sensitive oligonucleotides.[1][4] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | "UltraFAST" deprotection. Requires Ac-dC to prevent base modification.[5] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly sensitive modifications that are incompatible with ammonium hydroxide.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) with UltraMILD phosphoramidites (including iPr-Pac-dG).
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap vials.
-
Methanol.
-
Nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.
-
Following incubation, carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with an additional 0.5 mL of methanol and combine the wash with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a desired volume of nuclease-free water or buffer for downstream applications.
Protocol 2: Mild Deprotection using Ammonium Hydroxide at Room Temperature
This protocol is a faster alternative to the potassium carbonate method and is suitable for many sensitive oligonucleotides.
Materials:
-
Oligonucleotide synthesized on a solid support with UltraMILD phosphoramidites.
-
Concentrated ammonium hydroxide (28-30% NH₃ in water). Caution: Use in a well-ventilated fume hood.
-
Screw-cap vials with Teflon-lined caps.
-
Nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Securely cap the vial and ensure it is well-sealed.
-
After incubation, carefully uncap the vial in a fume hood.
-
Transfer the ammonium hydroxide solution to a new tube.
-
Wash the support with 0.5 mL of nuclease-free water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in the desired buffer.
Protocol 3: UltraFAST Deprotection using AMA Reagent
This is the most rapid deprotection method but requires the use of acetyl-protected dC (Ac-dC) to avoid side reactions.
Materials:
-
Oligonucleotide synthesized on a solid support with Ac-dC and iPr-Pac-dG phosphoramidites.
-
AMA reagent (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine). Caution: Prepare and use in a well-ventilated fume hood.
-
Screw-cap vials.
-
Heating block.
-
Nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of freshly prepared AMA reagent to the vial.
-
Securely cap the vial and place it in a heating block at 65°C for 10 minutes.[4]
-
Allow the vial to cool to room temperature before carefully uncapping in a fume hood.
-
Transfer the supernatant to a new tube.
-
Wash the support with nuclease-free water and combine with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide in the desired buffer.
Visualizations
Cleavage of Isopropoxyacetyl (iPr-Pac) Group from Guanosine
The cleavage of the iPr-Pac group from the exocyclic amine of guanosine proceeds via a base-catalyzed amide hydrolysis mechanism. The hydroxide ion (or amine in the case of AMA) acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.
Caption: Base-catalyzed hydrolysis of the iPr-Pac group from guanosine.
Experimental Workflow for Oligonucleotide Deprotection
The overall process of obtaining a fully deprotected oligonucleotide from a solid support involves several key steps, which can sometimes be combined depending on the chosen protocol.
Caption: General workflow for oligonucleotide cleavage and deprotection.
Conclusion
The isopropoxyacetyl protecting group offers significant advantages for the synthesis of modified oligonucleotides by enabling mild and rapid deprotection. The choice of the deprotection protocol should be carefully considered based on the stability of the labels and modifications present in the oligonucleotide sequence. The "UltraMILD" and "UltraFAST" protocols provide researchers with a versatile toolkit to efficiently obtain high-quality, modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Prevention of chain cleavage in the chemical synthesis of 2'-silylated oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Protocol for the Synthesis of N-Isopropoxyacetylated Nucleosides
Application Note
The introduction of acyl groups to the exocyclic amine of nucleosides is a critical modification in the development of antiviral and anticancer prodrugs. This modification can enhance the lipophilicity of the parent nucleoside, thereby improving its membrane permeability and pharmacokinetic profile. The isopropoxyacetyl group, in particular, offers a unique balance of lipophilicity and potential for enzymatic cleavage, making it an attractive moiety for prodrug design. This document provides a detailed protocol for the synthesis of N-isopropoxyacetylated nucleosides, exemplified by the synthesis of N⁴-isopropoxyacetylcytidine. The protocol employs a three-stage process involving protection of the sugar hydroxyl groups, N-acylation of the nucleobase, and subsequent deprotection to yield the final product.
Experimental Workflow
The overall synthetic strategy is depicted below. It involves the sequential protection of the hydroxyl groups of the nucleoside, followed by N-acylation, and concluding with the removal of the protecting groups.
Caption: Synthetic workflow for N-isopropoxyacetylated nucleosides.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis of N⁴-isopropoxyacetylcytidine. Yields are based on representative literature values for analogous reactions.
| Step | Reactant | Reagents | Product | Typical Yield (%) |
| 1. Protection of 2',3'-hydroxyls | Cytidine | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | 2',3'-O-Isopropylidenecytidine | 90-95 |
| 2. Protection of 5'-hydroxyl | 2',3'-O-Isopropylidenecytidine | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | 5'-O-(tert-Butyldimethylsilyl)-2',3'-O-isopropylidenecytidine | 92-97[1] |
| 3. Preparation of Acylating Agent | This compound | Thionyl chloride (SOCl₂) | Isopropoxyacetyl chloride | >95 (used crude)[2][3] |
| 4. N-Isopropoxyacetylation | Fully Protected Cytidine | Isopropoxyacetyl chloride, Pyridine | N⁴-Isopropoxyacetyl-5'-O-(TBDMS)-2',3'-O-isopropylidenecytidine | 85-90 |
| 5. Deprotection | N-Acylated Protected Cytidine | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | N⁴-Isopropoxyacetylcytidine | 80-88[4] |
Experimental Protocols
Protocol 1: Protection of Cytidine Hydroxyl Groups
This protocol describes the two-step protection of the 2',3'- and 5'-hydroxyl groups of cytidine.
Step 1.1: Synthesis of 2',3'-O-Isopropylidenecytidine
-
Suspend cytidine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the mixture at room temperature for 24 hours. The suspension should become a clear solution.
-
Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is neutral.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica gel chromatography to obtain 2',3'-O-isopropylidenecytidine as a white solid.
Step 1.2: Synthesis of 5'-O-(tert-Butyldimethylsilyl)-2',3'-O-isopropylidenecytidine
-
Dissolve 2',3'-O-isopropylidenecytidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.[1]
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography to afford the fully protected cytidine derivative.
Protocol 2: Preparation of Isopropoxyacetyl Chloride
This protocol details the conversion of this compound to its corresponding acid chloride. This reagent should be prepared fresh and used immediately.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.[2]
-
Heat the reaction mixture to reflux (approximately 80 °C) for 3 hours.[2] The evolution of SO₂ and HCl gas will be observed.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude isopropoxyacetyl chloride is a pale yellow liquid and can be used in the next step without further purification.
Protocol 3: N-Isopropoxyacetylation of Protected Cytidine
This protocol describes the selective acylation of the exocyclic amine of the protected cytidine.
-
Dissolve 5'-O-(tert-Butyldimethylsilyl)-2',3'-O-isopropylidenecytidine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared isopropoxyacetyl chloride (1.5 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield N⁴-isopropoxyacetyl-5'-O-(tert-butyldimethylsilyl)-2',3'-O-isopropylidenecytidine.
Protocol 4: One-Pot Deprotection of N-Acylated Cytidine
This protocol outlines the simultaneous removal of the 5'-TBDMS and 2',3'-isopropylidene protecting groups.
-
Dissolve the N-acylated protected nucleoside (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).[4]
-
Add triethylamine trihydrofluoride (TEA·3HF, 2.5 eq) to the solution.[4]
-
Heat the mixture to 65 °C for 2.5 hours.[4]
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by adding a precipitation solvent such as diethyl ether or an aqueous buffer depending on the subsequent purification method.
-
The precipitated product can be collected by filtration or the mixture can be purified directly.
-
Purify the final product, N⁴-isopropoxyacetylcytidine, by reverse-phase high-performance liquid chromatography (RP-HPLC) or silica gel chromatography.
Signaling Pathways and Logical Relationships
The logical progression of the synthetic protocol, highlighting the transformation of functional groups, is illustrated in the diagram below.
Caption: Logical flow of the functional group transformations.
References
Application Notes and Protocols for the Use of Isopropoxyacetic Anhydride in Automated DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of automated DNA synthesis, the phosphoramidite method stands as the cornerstone technology, enabling the rapid and efficient production of custom oligonucleotides.[1][2][3][4] A critical step in this process is the "capping" of unreacted 5'-hydroxyl groups after each coupling cycle.[3] This prevents the formation of deletion mutants, which are oligonucleotides missing one or more bases, thereby ensuring the fidelity of the final product. Acetic anhydride is a commonly used capping agent; however, alternative reagents are employed to address specific challenges in oligonucleotide synthesis.[5]
This document explores the application of isopropoxyacetic anhydride in automated DNA synthesis. Primarily, its utility has been demonstrated in the context of protecting the exocyclic amino groups of nucleosides, offering significant advantages in the synthesis of sensitive oligonucleotide analogs.[6] While its direct use as a capping agent for failed sequences is not as widely documented as acetic anhydride, its chemical properties suggest potential applicability. This note will cover both its established role in nucleobase protection and a proposed protocol for its use as a capping agent.
Advantages of Isopropoxyacetyl Protecting Groups
Isopropoxyacetic anhydride has been successfully utilized for the protection of the exoamino-functions of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.[6] The resulting N-isopropoxyacetylated nucleosides exhibit stability throughout the solid-phase synthesis process.[6] The primary advantage of this protecting group lies in its rapid removal under mild basic conditions, a feature that is particularly beneficial for the synthesis of oligonucleotides that are sensitive to standard, more stringent deprotection protocols.[6]
Key benefits include:
-
Faster Deprotection: The N-isopropoxyacetyl group is cleaved much more rapidly than conventional protecting groups like benzoyl or isobutyryl.[6] This deprotection can often be completed during the cleavage of the oligonucleotide from the solid support.[6]
-
Milder Deprotection Conditions: The lability of the isopropoxyacetyl group allows for the use of milder deprotection reagents and conditions, which is crucial for preserving the integrity of sensitive oligonucleotide modifications.
-
Improved Yields for Sensitive Oligonucleotides: The use of isopropoxyacetyl-protected monomers has been shown to result in higher yields of desired products, particularly for sensitive oligonucleotide triesters, when compared to standard commercial phosphoramidites.
Quantitative Data
The following table summarizes the reported yields of oligonucleotide triesters synthesized using isopropoxyacetyl (IPA)-protected monomers compared to standard commercially available phosphoramidites.
| Oligonucleotide Triester | Protecting Group | Yield of Desired Product | Yield of Undesired Parent Oligonucleotide |
| O-ethyl | IPA | 80% | 5% |
| O-ethyl | Commercial | 60% | 25% |
| O-trifluoroethyl | IPA | 60% | 15% |
| O-trifluoroethyl | Commercial | 0% | 85% |
Data sourced from Uznanski, B., et al. (1989). Nucleic Acids Research.
Experimental Protocols
Use of Isopropoxyacetyl-Protected Phosphoramidites
This protocol describes the general use of N-isopropoxyacetylated nucleoside phosphoramidites in an automated DNA synthesizer.
Reagents:
-
N-isopropoxyacetylated and 5'-O-DMT-protected 2'-deoxynucleoside-3'-O-(N,N-diisopropyl)-O-(2-cyanoethyl)phosphoramidites (dA, dC, dG)
-
Standard thymidine phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Standard capping solutions (e.g., Capping A: Acetic Anhydride/Pyridine/THF; Capping B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesizer Setup: Prepare the automated DNA synthesizer according to the manufacturer's instructions.
-
Reagent Installation: Dissolve the N-isopropoxyacetylated phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration and install them on the synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite synthesis cycle (deblocking, coupling, capping, oxidation) for each nucleotide addition.
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by treatment with concentrated ammonium hydroxide at room temperature. The rapid removal of the isopropoxyacetyl groups will occur during this step.
-
Purification: Purify the resulting oligonucleotide using standard methods such as HPLC or polyacrylamide gel electrophoresis.
Proposed Protocol for Isopropoxyacetic Anhydride as a Capping Agent
The following is a proposed protocol for the use of isopropoxyacetic anhydride as a capping agent. This protocol is based on standard capping solution formulations and should be optimized for specific synthesizers and applications.
Reagent Preparation:
-
Capping Solution A (IPA): A solution of 5-10% (v/v) isopropoxyacetic anhydride in a mixture of anhydrous tetrahydrofuran (THF) and pyridine (e.g., 9:1 v/v).
-
Capping Solution B: A solution of 10-16% (v/v) N-methylimidazole in anhydrous THF.
Synthesizer Protocol (Capping Step):
-
Following the coupling step, wash the column with anhydrous acetonitrile.
-
Deliver Capping Solution A (IPA) and Capping Solution B simultaneously to the synthesis column.
-
Allow the capping reaction to proceed for the time specified in the synthesis cycle (typically 1-2 minutes).
-
Wash the column thoroughly with anhydrous acetonitrile before proceeding to the oxidation step.
Visualizations
Automated DNA Synthesis Workflow
Caption: Automated DNA synthesis cycle highlighting the capping step.
Capping Reaction Mechanism
Caption: Capping of a free 5'-hydroxyl group with isopropoxyacetic anhydride.
Conclusion
The use of isopropoxyacetic anhydride for the protection of nucleobase exocyclic amines offers a clear advantage for the synthesis of sensitive oligonucleotides due to its mild and rapid deprotection characteristics. While its application as a direct capping agent for failed sequences is less established, its chemical nature suggests it as a viable alternative to standard capping reagents, warranting further investigation and optimization. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of isopropoxyacetic anhydride in their automated DNA synthesis workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 5. Atom Scientific Ltd | Category | Capping Solutions [atomscientific.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for HPLC Purification of Oligonucleotides Synthesized with Isopropoxyacetyl (iPr-Pac) Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The use of protecting groups is essential to ensure the specific and controlled assembly of the nucleotide sequence. The isopropoxyacetyl (iPr-Pac) protecting group for guanosine is a key component of the UltraMILD phosphoramidite set, which is designed for the synthesis of sensitive oligonucleotides that may be damaged by harsh deprotection conditions. This application note provides a detailed protocol for the ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) purification of oligonucleotides synthesized using iPr-Pac protection, following an appropriate mild deprotection procedure.
Ion-pair reversed-phase HPLC is the gold standard for oligonucleotide purification, offering high resolution to separate the full-length product from synthesis impurities such as truncated sequences (n-1, n-2) and other by-products.[1][2][3] The method relies on the interaction of a positively charged ion-pairing agent with the negatively charged phosphate backbone of the oligonucleotide, allowing for separation based on hydrophobicity on a C18 stationary phase.[4][5][6]
Synthesis and Deprotection Overview
Oligonucleotides synthesized with iPr-Pac-dG phosphoramidites, typically in conjunction with other UltraMILD amidites like Pac-dA and Ac-dC, require specific deprotection conditions to ensure complete removal of the protecting groups without degrading the oligonucleotide product.[4][7][8] The recommended "UltraMILD" deprotection is crucial for oligonucleotides containing sensitive modifications, such as certain dyes or labels.[6][9][10]
The overall workflow from synthesis to purified oligonucleotide is depicted below:
Experimental Protocols
UltraMILD Deprotection of iPr-Pac Protected Oligonucleotides
This protocol is essential for preparing the crude oligonucleotide sample for HPLC purification.
Materials:
-
Oligonucleotide synthesized on solid support with iPr-Pac and other UltraMILD protecting groups.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Alternatively: 30% Ammonium Hydroxide (NH₄OH).
-
Acetonitrile (ACN).
-
Reaction vial.
Procedure:
-
Following synthesis, transfer the solid support containing the oligonucleotide from the synthesis column to a reaction vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the support.[6]
-
Seal the vial and allow the reaction to proceed at room temperature for 4 hours.[6][7][8]
-
Alternatively, for a faster deprotection, add 1 mL of 30% ammonium hydroxide and let the reaction proceed at room temperature for 2 hours.[4][7][8]
-
After the incubation period, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water or 50% acetonitrile in water and combine the wash with the supernatant.
-
If the deprotection was performed with potassium carbonate in methanol, it is important to neutralize the solution before drying.[6]
-
Lyophilize the combined solution to dryness to obtain the crude oligonucleotide pellet.
-
Resuspend the crude oligonucleotide in an appropriate volume of sterile, RNase-free water for HPLC analysis and purification.
Ion-Pair Reversed-Phase HPLC Purification
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C18 column (analytical or preparative, depending on the scale).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Crude, deprotected oligonucleotide sample dissolved in water.
HPLC Method Parameters (Analytical Scale):
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50-60 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10-50 µL |
| Gradient | 5-25% B over 30 minutes (This is a starting point and should be optimized for the specific oligonucleotide) |
HPLC Method Parameters (Preparative Scale):
| Parameter | Value |
| Column | C18, 10 µm, 10 x 250 mm or larger |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 4.0-10.0 mL/min (scaled from analytical) |
| Column Temperature | 50-60 °C |
| Detection | UV at 260 nm |
| Injection Volume | 0.5-5 mL (depending on concentration and column capacity) |
| Gradient | Optimized based on the analytical separation |
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the dissolved crude oligonucleotide sample onto the column.
-
Run the gradient elution to separate the full-length product from impurities. The full-length product is typically the major peak and elutes last among the oligonucleotide species.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified oligonucleotide.
Logical Workflow for HPLC Method Development:
Data Presentation
The following tables summarize typical quantitative data expected from the HPLC purification of oligonucleotides. The exact values will vary depending on the synthesis efficiency, oligonucleotide length, and sequence.
Table 1: Deprotection Conditions for iPr-Pac-dG Containing Oligonucleotides
| Deprotection Reagent | Temperature | Time | Notes |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD condition, suitable for very sensitive labels.[6][7][8] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours | Mild condition, faster than potassium carbonate.[4][7][8] |
Table 2: Representative HPLC Purification Performance
| Parameter | Analytical Scale | Preparative Scale |
| Crude Purity (by area %) | 50-75% | 50-75% |
| Purified Purity (by area %) | >95% | >90-99% |
| Typical Yield | N/A | 40-70% |
| Sample Loading | 0.1-1 OD | 10-100 ODs |
Note: Purity and yield are dependent on the success of the synthesis and the resolution achieved during HPLC. While specific data for iPr-Pac protected oligos is not extensively published, these values are representative for standard oligonucleotide purification. Some reports for preparative HPLC of RNA oligonucleotides have shown purities of >99% with yields of >56%.[11]
Conclusion
The use of iPr-Pac protecting groups in oligonucleotide synthesis necessitates a mild deprotection strategy to preserve the integrity of the final product, especially for sensitive molecules. The UltraMILD deprotection protocol followed by a well-optimized ion-pair reversed-phase HPLC method provides a robust workflow for obtaining high-purity oligonucleotides. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the field, enabling the successful purification of these important biomolecules for a wide range of applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. labcluster.com [labcluster.com]
- 3. atdbio.com [atdbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: Isopropoxyacetic Acid as a Labile Protecting Group for Exocyclic Amino Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in the assembly of biomolecules like oligonucleotides, the strategic use of protecting groups is paramount.[1][2] These chemical moieties temporarily mask reactive functional groups to prevent undesired side reactions, ensuring the selective formation of the target molecule.[2] The exocyclic amino groups of nucleobases (adenine, guanine, and cytosine) are particularly reactive and require protection during the automated solid-phase synthesis of oligonucleotides.[3][4]
Traditionally, robust acyl protecting groups such as benzoyl (Bz) for adenosine and cytidine, and isobutyryl (iBu) for guanosine have been the standard.[4] However, the removal of these groups requires harsh, prolonged basic conditions (e.g., concentrated ammonia at elevated temperatures), which can be detrimental to sensitive modified oligonucleotides. This has spurred the development of more labile protecting groups that can be cleaved under milder conditions.
The isopropoxyacetyl group emerges as a highly effective labile protecting group for the exocyclic amino functions of 2'-deoxynucleosides.[5] Its key advantage lies in its rapid removal, which is typically completed during the standard step of cleaving the synthesized oligonucleotide from the solid support.[5] This circumvents the need for a separate, harsh deprotection step, preserving the integrity of the final product, especially those containing sensitive modifications.[5]
Features and Benefits of the Isopropoxyacetyl Protecting Group
-
Rapid Deprotection: The N-isopropoxyacetyl group is significantly more labile than conventional benzoyl and isobutyryl groups, allowing for much faster removal.[5]
-
Mild Deprotection Conditions: Removal is achieved using standard cleavage conditions from the solid support, avoiding harsh and prolonged basic treatments.[5]
-
Stability during Synthesis: N-isopropoxyacetylated nucleosides are stable throughout the iterative cycles of automated solid-phase oligonucleotide synthesis.[5]
-
Enables Synthesis of Sensitive Analogs: The mild deprotection protocol allows for the successful synthesis of oligonucleotide analogs, such as certain alkyl phosphotriesters, which would otherwise be degraded by standard deprotection methods.[5]
-
High Yields: The protection and deprotection steps proceed with high efficiency, contributing to better overall yields of the final oligonucleotide product.
Application: Solid-Phase Oligonucleotide Synthesis
The primary application of the isopropoxyacetyl group is in the solid-phase synthesis of oligodeoxyribonucleotides using phosphoramidite chemistry.[5] The workflow involves the protection of the exocyclic amino groups of deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC) with the isopropoxyacetyl group prior to their conversion into phosphoramidite building blocks. These monomers are then used in an automated DNA synthesizer. The lability of the protecting group offers a streamlined and milder final deprotection and cleavage step.
Quantitative Data Summary
The enhanced lability of the isopropoxyacetyl group compared to standard protecting groups is a key advantage. The following table summarizes the comparative deprotection times.
| Protected Deoxynucleoside | Protecting Group | Deprotection Conditions | Half-Life (t½) in minutes | Reference |
| N⁶-Acyl-2'-deoxyadenosine | Isopropoxyacetyl | 0.1 M DBU in Pyridine | 1.7 | [5] |
| Benzoyl | 0.1 M DBU in Pyridine | 110 | [5] | |
| N⁴-Acyl-2'-deoxycytidine | Isopropoxyacetyl | 0.1 M DBU in Pyridine | 0.6 | [5] |
| Benzoyl | 0.1 M DBU in Pyridine | 1.8 | [5] | |
| N²-Acyl-2'-deoxyguanosine | Isopropoxyacetyl | 0.1 M DBU in Pyridine | 1.6 | [5] |
| Isobutyryl | 0.1 M DBU in Pyridine | 3.5 | [5] |
Table 1: Comparison of Deprotection Rates for N-Acyl Protecting Groups.
Experimental Protocols
Protocol 1: Synthesis of Isopropoxyacetic Anhydride
Isopropoxyacetic anhydride is the key reagent for the N-protection of deoxynucleosides. It can be prepared from isopropoxyacetic acid and dicyclohexylcarbodiimide (DCC).
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1 equivalent) in anhydrous diethyl ether dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of anhydrous diethyl ether.
-
Collect the filtrate and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield isopropoxyacetic anhydride as an oil, which can be used in the next step without further purification.
Protocol 2: General Procedure for N-Isopropoxyacetylation of Deoxynucleosides
This protocol describes the protection of the exocyclic amino groups of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.
Materials:
-
Target deoxynucleoside (e.g., 2'-deoxyadenosine)
-
Isopropoxyacetic anhydride
-
Anhydrous pyridine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Silica gel for chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol)
Procedure:
-
Co-evaporate the deoxynucleoside with anhydrous pyridine twice to remove any residual water.
-
Dissolve the dried deoxynucleoside in anhydrous pyridine in a round-bottom flask.
-
Add isopropoxyacetic anhydride (typically 1.5 to 3 equivalents per amino group) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture in an ice bath and add cold water to quench the excess anhydride.
-
Remove the pyridine under reduced pressure.
-
Purify the resulting N-isopropoxyacetylated deoxynucleoside by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the protected nucleoside as a white foam or solid.
Protocol 3: Solid-Phase Oligonucleotide Synthesis Workflow
The N-isopropoxyacetyl-protected deoxynucleosides are first converted to their 5'-O-DMT, 3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite derivatives. These phosphoramidite monomers are then used in a standard automated DNA synthesizer. The synthesis cycle is outlined below.
The four main steps in each cycle are:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside with an acid (e.g., trichloroacetic acid in DCM) to expose the 5'-hydroxyl group.[6]
-
Coupling: The next phosphoramidite monomer in the sequence is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.[7]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[7]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 4: Cleavage from Support and Final Deprotection
This final step takes advantage of the lability of the isopropoxyacetyl groups.
Materials:
-
Oligonucleotide synthesis column containing the final product on the solid support.
-
Concentrated aqueous ammonia (Ammonium hydroxide, ~30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Remove the synthesis column from the synthesizer.
-
Attach a syringe to each end of the column.
-
Push concentrated aqueous ammonia back and forth through the column for approximately 10-15 minutes to cleave the oligonucleotide from the solid support.
-
Transfer the ammonia solution containing the oligonucleotide to a screw-cap vial.
-
Seal the vial tightly and heat it at 55 °C for 1-2 hours. This single heating step is sufficient to remove both the cyanoethyl phosphate protecting groups and the N-isopropoxyacetyl groups from the nucleobases.
-
After heating, cool the vial to room temperature.
-
Open the vial carefully in a fume hood and evaporate the ammonia to dryness to yield the deprotected oligonucleotide.
-
The crude oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.
Visualizations
Caption: Protection and deprotection of nucleoside exocyclic amino groups.
Caption: Workflow for solid-phase oligonucleotide synthesis.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The isopropoxyacetic group for convenient base protection during solid-support synthesis of oligodeoxyribonucleotides and their triester analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Isopropoxyacetic Anhydride in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isopropoxyacetic anhydride in phosphoramidite chemistry. Contrary to its potential use as a capping agent, the primary and documented application of isopropoxyacetic anhydride in this field is for the N-protection of exocyclic amino functions on nucleosides, particularly deoxyadenosine, deoxyguanosine, and deoxycytidine. This method offers a significant advantage over traditional protecting groups like benzoyl or isobutyryl due to substantially faster deprotection times, which can be critical for the synthesis of sensitive oligonucleotides.
Introduction to N-Isopropoxyacetyl Protecting Groups
In solid-phase oligonucleotide synthesis using the phosphoramidite method, protection of the exocyclic amino groups of adenine, guanine, and cytosine is essential to prevent unwanted side reactions during the coupling steps. While standard protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG are effective, their removal often requires prolonged treatment with concentrated ammonia at elevated temperatures.
The N-isopropoxyacetyl (i-PrOAc) group, introduced using isopropoxyacetic anhydride, serves as a labile alternative. Oligonucleotides synthesized with N-isopropoxyacetyl-protected phosphoramidites can be fully deprotected in approximately one hour at room temperature using concentrated ammonia. This mild and rapid deprotection is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications or for high-throughput synthesis workflows.
Data Presentation
| Parameter | N-Isopropoxyacetyl Protected Monomers | Standard (Bz/iBu) Protected Monomers |
| Average Single Step Coupling Efficiency | 99.6% - 99.7% | ~99% |
| Deprotection Conditions | Concentrated Ammonia, Room Temperature | Concentrated Ammonia, 55°C |
| Deprotection Time | 1 hour | 8 - 12 hours |
Experimental Protocols
Protocol 1: Synthesis of Isopropoxyacetic Anhydride
This protocol describes the synthesis of the acylating agent, isopropoxyacetic anhydride, from isopropoxyacetic acid.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield isopropoxyacetyl chloride.
-
The corresponding anhydride can be prepared from the acid chloride, though for N-protection, the in-situ formation of a mixed anhydride or direct acylation is often employed. For the purpose of nucleoside protection, the anhydride is the reagent of choice.
Protocol 2: N-Protection of Deoxynucleosides
This protocol outlines the general procedure for the N-isopropoxyacetylation of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine.
Materials:
-
5'-O-DMT-2'-deoxynucleoside (dA, dG, or dC)
-
Isopropoxyacetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT-2'-deoxynucleoside (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add isopropoxyacetic anhydride (1.5 - 2.0 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting N-isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside by silica gel column chromatography.
Protocol 3: Synthesis of N-Isopropoxyacetyl Deoxynucleoside Phosphoramidites
This protocol describes the conversion of the N-protected deoxynucleosides into their corresponding 3'-O-(N,N-diisopropyl) (2-cyanoethyl) phosphoramidites.
Materials:
-
N-Isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-isopropoxyacetyl-5'-O-DMT-2'-deoxynucleoside (1.0 eq) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (2.5 eq).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) to the stirred solution under an inert atmosphere (e.g., argon).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the desired phosphoramidite.
Protocol 4: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the automated solid-phase synthesis cycle using the N-isopropoxyacetyl protected phosphoramidites. The steps are analogous to the standard phosphoramidite cycle.
Reagents:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
-
Phosphoramidite solutions: 0.1 M N-isopropoxyacetyl protected deoxynucleoside phosphoramidites in anhydrous acetonitrile
-
Capping solution A: Acetic anhydride in THF/Pyridine
-
Capping solution B: 16% N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous acetonitrile for washing
Cycle Steps:
-
Deblocking: Removal of the 5'-DMT group with the deblocking solution.
-
Coupling: Activation of the phosphoramidite with the activator and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using the capping solutions.
-
Oxidation: Oxidation of the phosphite triester linkage to a stable phosphate triester using the oxidizing solution.
-
Washing: Thorough washing with anhydrous acetonitrile between each step.
Protocol 5: Cleavage and Deprotection
This protocol describes the final cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the support.
-
Seal the vial tightly and let it stand at room temperature for 1 hour.
-
During this time, the oligonucleotide is cleaved from the support, and the cyanoethyl phosphate protecting groups and the N-isopropoxyacetyl base protecting groups are removed.
-
After 1 hour, dilute the solution with water and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
The crude oligonucleotide can then be purified by standard methods such as HPLC or gel electrophoresis.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-isopropoxyacetyl protected phosphoramidites.
Caption: Automated solid-phase oligonucleotide synthesis workflow using N-iPrOAc monomers.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of N-isopropoxyacetylated Phosphoramidites
Welcome to the technical support center for N-isopropoxyacetylated (iPr-Pac) phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your oligonucleotide synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of N-isopropoxyacetylated phosphoramidites in a question-and-answer format.
Q1: I am observing low coupling efficiency. What are the primary causes and how can I address them?
Low coupling efficiency is a common issue in oligonucleotide synthesis and can stem from several factors. When using N-isopropoxyacetylated phosphoramidites, consider the following:
-
Moisture Contamination: Moisture is a primary culprit for reduced coupling efficiency. Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[1]
-
Solution: Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite and activator solutions, are anhydrous. Use fresh, high-quality solvents and consider employing molecular sieves to maintain anhydrous conditions. Handle all reagents under an inert atmosphere (e.g., argon).
-
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling, particularly with potentially sterically hindered phosphoramidites.
-
Solution: While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are often recommended to achieve high coupling efficiencies, especially for challenging sequences or modified bases.[1][2] An activator titration experiment can help determine the optimal concentration for your specific phosphoramidite and synthesis conditions.
-
-
Degraded Phosphoramidites or Activator: Phosphoramidites and activators can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents whenever possible. Store phosphoramidites as a dry powder at low temperatures (-20°C) and under an inert atmosphere. Prepare solutions fresh before each synthesis run.
-
-
Insufficient Coupling Time: The kinetics of the coupling reaction are finite. Inadequate time will result in incomplete reaction.
-
Solution: While standard coupling times may be sufficient, for challenging sequences or if low efficiency is observed, consider increasing the coupling time. For some sterically hindered phosphoramidites, coupling times of 6-10 minutes are common.[1]
-
Q2: I am seeing a significant amount of n-1 shortmers in my final product. What is causing this and how can it be minimized?
The presence of n-1 shortmers, or deletion sequences, is a direct consequence of coupling failure at a particular cycle. This can be due to the reasons mentioned in Q1 (low coupling efficiency) or inefficient capping of unreacted 5'-hydroxyl groups.
-
Inefficient Capping: If the unreacted 5'-hydroxyl groups are not effectively capped after the coupling step, they will be available to react in the subsequent cycle, leading to a one-base deletion.
-
Solution: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. Check for any blockages in the delivery lines of the synthesizer. For difficult syntheses, a double capping step can be employed.
-
Q3: Can the N-isopropoxyacetyl protecting group be prematurely removed during synthesis?
The N-isopropoxyacetyl group is designed to be labile for rapid final deprotection. While generally stable under standard synthesis conditions, prolonged exposure to the acidic deblocking reagent (e.g., trichloroacetic acid or dichloroacetic acid) in each cycle could potentially lead to a very low level of premature removal. However, this is not a commonly reported issue under optimized synthesis cycles.
-
Mitigation: Use the shortest possible deblocking time necessary for complete removal of the 5'-DMT group to minimize any potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using N-isopropoxyacetylated phosphoramidites?
The primary advantage of the N-isopropoxyacetyl protecting group is its lability, which allows for significantly faster and milder final deprotection conditions compared to standard protecting groups like benzoyl or isobutyryl. This is particularly beneficial for the synthesis of oligonucleotides containing sensitive or modified bases.
Q2: What are the recommended deprotection conditions for oligonucleotides synthesized with N-isopropoxyacetylated phosphoramidites?
Due to the labile nature of the N-isopropoxyacetyl group, deprotection can be achieved under milder conditions. A common method involves treatment with concentrated ammonium hydroxide at room temperature. The exact time and temperature can be optimized based on the specific oligonucleotide sequence and any other modifications present.
Q3: Which activators are recommended for use with N-isopropoxyacetylated phosphoramidites?
While a direct comparative study on activators for N-isopropoxyacetylated phosphoramidites is not extensively documented in publicly available literature, general recommendations for sterically demanding phosphoramidites can be applied. More potent activators are generally preferred to ensure high coupling efficiency.
| Activator | Abbreviation | Key Characteristics |
| 5-Ethylthio-1H-tetrazole | ETT | A commonly used, effective activator. |
| 5-Benzylthio-1H-tetrazole | BTT | A highly acidic and powerful activator, effective for sterically hindered phosphoramidites.[2] |
| 4,5-Dicyanoimidazole | DCI | A less acidic but more nucleophilic activator, suitable for large-scale synthesis and minimizing side reactions.[2] |
Q4: How should N-isopropoxyacetylated phosphoramidites be stored?
Like other phosphoramidites, they should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation. Solutions in anhydrous acetonitrile should be prepared fresh before use.
Experimental Protocols
Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the key steps in a standard automated oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide using an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming N-isopropoxyacetylated phosphoramidite with an appropriate activator (e.g., ETT, BTT, or DCI) and subsequent reaction with the free 5'-hydroxyl group of the support-bound oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated for each nucleotide addition until the desired sequence is synthesized.
Visualizations
Caption: A logical workflow for the oligonucleotide synthesis cycle and a troubleshooting decision path for low coupling efficiency.
Caption: The key steps in the activation and coupling of an N-isopropoxyacetylated phosphoramidite during oligonucleotide synthesis.
References
Troubleshooting incomplete deprotection of Isopropoxyacetyl groups
Technical Support Center: Isopropoxyacetyl Group Deprotection
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete deprotection of isopropoxyacetyl (iPrOAc) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing an isopropoxyacetyl group?
A1: Isopropoxyacetyl groups are a type of acetyl protecting group. Their removal is typically achieved through hydrolysis under basic or acidic conditions.
-
Basic Conditions: Reagents like sodium methoxide (NaOMe) in methanol, or sodium hydroxide (NaOH)/potassium hydroxide (KOH) in a mixture of alcohol and water are commonly used.[1][2] These reactions are often performed at temperatures ranging from room temperature to reflux.[1][2]
-
Acidic Conditions: Strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous solutions can also be used, typically with heating.[1][2]
Q2: How can I monitor the progress of my deprotection reaction?
A2: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used.[6] Incomplete deprotection will show a peak with a higher mass than the expected product in MS analysis.[6]
Q3: My analytical results (TLC/LC-MS) show remaining starting material. What are the most likely causes?
A3: Several factors can lead to an incomplete reaction:
-
Reagent Quality/Stoichiometry: The deprotecting agent (acid or base) may have degraded or been used in insufficient amounts.[3][7]
-
Reaction Time and Temperature: The reaction may not have run long enough or at a high enough temperature to go to completion.[3][7]
-
Steric Hindrance: The isopropoxyacetyl group might be in a sterically crowded environment, making it less accessible to the reagent.[3][7]
-
Solvent Issues: The chosen solvent may not be appropriate, or for base-catalyzed reactions, the presence of water could affect the reagent.[3]
Q4: Can the substrate itself affect the deprotection efficiency?
A4: Yes. The stability of other functional groups on your molecule is a critical consideration.[2] For example, if your molecule contains acid-sensitive groups like glycosidic bonds or silyl ethers, basic deprotection conditions are preferred.[2][8] Conversely, for base-sensitive molecules, acidic conditions would be the better choice.[2]
Troubleshooting Guide: Incomplete Deprotection
This section provides a systematic approach to resolving incomplete deprotection of isopropoxyacetyl groups.
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalled (Starting material remains) | Insufficient Reagent | Increase the equivalents of the acid or base used. Ensure you are using fresh, high-quality reagents.[7] |
| Low Temperature | Gradually increase the reaction temperature while monitoring for potential side product formation by TLC/LC-MS.[1][7] | |
| Insufficient Reaction Time | Continue to run the reaction, monitoring its progress every few hours until the starting material is consumed.[3] | |
| Steric Hindrance | For highly hindered groups, prolonged reaction times at elevated temperatures may be necessary.[3][9] Consider a different, less sterically demanding protecting group in future syntheses if this is a recurring issue. | |
| Formation of Side Products | Conditions too Harsh | If the desired product is degrading, reduce the reaction temperature or use a milder deprotecting agent. For example, instead of NaOH, try a weaker base like potassium carbonate.[2] |
| Non-selective Deprotection | If other protecting groups are being cleaved, ensure you are using an orthogonal protecting group strategy.[3] For instance, acetyl groups can be removed with base while TBDMS groups are stable, and TBDMS groups can be removed with fluoride while acetyl groups are stable.[3] | |
| Difficulty Monitoring by TLC | Poor Separation | Optimize the TLC solvent system to achieve good separation (Rf of ~0.3-0.4 for the starting material).[5] A co-spot (spotting the reaction mixture on top of the starting material) can help confirm if the starting material is truly consumed.[5] |
| Reaction Mixture Interference | Some reaction components can cause streaking or unusual behavior on the TLC plate. A mini-workup of an aliquot (e.g., a quick extraction) before spotting can provide a cleaner analysis.[10] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Deprotection
This protocol describes a standard method for removing an isopropoxyacetyl group using sodium methoxide.
-
Dissolve Substrate: Dissolve the isopropoxyacetyl-protected compound (1.0 equivalent) in dry methanol (approx. 5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool Reaction: Cool the solution to 0 °C using an ice bath.
-
Add Base: Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., a 1 M solution in methanol).
-
React: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress by TLC until all starting material is consumed.[3] This can take from minutes to several hours.[2]
-
Neutralize: Quench the reaction by adding a proton source. For example, add an acidic ion-exchange resin and stir until the solution is neutral.
-
Isolate: Filter the resin and wash it with methanol. Combine the filtrate and washings, then concentrate under reduced pressure.
-
Purify: Purify the crude product as needed, typically by silica gel column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
This protocol outlines how to effectively monitor your deprotection reaction.
-
Prepare Chamber: Add your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm.[5]
-
Prepare Plate: On a silica gel plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[5]
-
Spot Plate:
-
Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "Co" marks.
-
Using a different capillary tube, take a small aliquot from your reaction mixture and spot it on the "Rxn" and "Co" marks (directly on top of the starting material spot).[5]
-
-
Develop Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or by dipping the plate in a chemical stain (e.g., potassium permanganate) and heating.[4]
-
Analyze: The reaction is complete when the spot corresponding to the starting material is no longer visible in the "Rxn" lane. The "Co" spot helps to verify the identity of the starting material spot in the reaction mixture.[5]
Visualizations
Below are diagrams illustrating key workflows for troubleshooting deprotection reactions.
Caption: A logical workflow for troubleshooting incomplete deprotection reactions.
Caption: General experimental workflow for isopropoxyacetyl group deprotection.
References
- 1. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Isopropoxyacetyl (i-Pr-Pac) Protecting Groups in Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isopropoxyacetic anhydride for the protection of nucleobases in oligonucleotide synthesis. The focus is on the resulting isopropoxyacetyl (i-Pr-Pac) protecting group and its associated considerations during the synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is isopropoxyacetic anhydride used for in oligonucleotide synthesis?
Isopropoxyacetic anhydride is used to introduce the isopropoxyacetyl (i-Pr-Pac) protecting group onto the exocyclic amino functions of nucleosides, such as deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC).[1][2][3] This protection prevents the amino groups from participating in unwanted side reactions during the phosphoramidite coupling steps of solid-phase oligonucleotide synthesis.[1][2] It is important to note that isopropoxyacetic anhydride is used for base protection, not as a capping agent to terminate failed sequences.
Q2: What are the main advantages of using isopropoxyacetyl (i-Pr-Pac) protecting groups over standard groups like benzoyl (Bz) or isobutyryl (iBu)?
The primary advantage of the i-Pr-Pac group is its lability under mild basic conditions.[1][2][3] This allows for significantly faster and gentler deprotection of the final oligonucleotide compared to traditional Bz or iBu groups, which require prolonged treatment with concentrated ammonium hydroxide at elevated temperatures.[1][4] This feature is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications, such as certain dyes or backbone alterations, that would be degraded under harsh deprotection conditions.[4][5]
Q3: What are the potential side reactions or issues associated with i-Pr-Pac protecting groups?
While the i-Pr-Pac group is designed to be labile, issues can still arise, primarily related to the deprotection step:
-
Incomplete Deprotection: Because milder deprotection conditions are used, there is a risk of incomplete removal of the i-Pr-Pac groups if the reaction time, temperature, or reagent concentration is insufficient.[6] This results in a heterogeneous final product containing partially protected oligonucleotides. The removal of the protecting group on guanine is often the rate-limiting step in deprotection.[7][8]
-
Incomplete Protection: Although less commonly reported, if the initial protection of the nucleoside with isopropoxyacetic anhydride is incomplete, the free exocyclic amine can lead to side reactions during synthesis, such as branching of the oligonucleotide chain.
-
Compatibility with Capping Reagents: If a standard capping mixture containing acetic anhydride is used, there is a possibility of forming N-acetyl-dG as a side product.[4] While the i-Pr-Pac group itself is not involved in capping, the choice of capping reagent can still introduce impurities. Using a milder capping agent like phenoxyacetic anhydride can mitigate this when working with UltraMILD monomers.[4]
Q4: How can I detect incomplete deprotection of i-Pr-Pac groups?
Incomplete deprotection is typically identified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][9]
-
HPLC Analysis: In reversed-phase (RP-HPLC), incompletely deprotected oligonucleotides are more hydrophobic and will therefore have longer retention times than the fully deprotected product.[6] This often appears as one or more peaks eluting after the main product peak.
-
Mass Spectrometry Analysis: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the identity of these species.[7][9] An incompletely deprotected oligonucleotide will have a mass corresponding to the full-length product plus the mass of the remaining i-Pr-Pac group(s).
Q5: I have confirmed incomplete deprotection. What are the troubleshooting steps?
If you observe incomplete deprotection, consider the following adjustments to your protocol:
-
Increase Deprotection Time/Temperature: Even with labile protecting groups, ensuring the reaction goes to completion is critical. Modestly increasing the deprotection time or temperature, within the tolerance limits of any sensitive modifications, can improve results.
-
Ensure Fresh Deprotection Reagents: Deprotection reagents like ammonium hydroxide can lose potency over time.[6] Using fresh reagents is crucial for efficient deprotection. For UltraMILD deprotection using potassium carbonate in methanol, ensure the solution is freshly prepared.[4]
-
Optimize Reagent Composition: For oligonucleotides synthesized with UltraMILD monomers (including iPr-Pac-dG), deprotection with a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be very effective and rapid.[7]
-
Review the Full Sequence: Guanine-rich sequences are often more difficult to deprotect and may require extended deprotection times.[7]
Quantitative Data
The primary quantitative advantage of using i-Pr-Pac and other labile protecting groups is the significant reduction in deprotection time.
| Protecting Group | Reagent | Temperature | Deprotection Time |
| Standard (Bz, iBu) | Concentrated NH₄OH | 55°C | 8-17 hours |
| i-Pr-Pac / Pac / Ac | Concentrated NH₄OH | Room Temp | ~2 hours |
| i-Pr-Pac / Pac / Ac | 0.05 M K₂CO₃ in MeOH | Room Temp | ~4 hours |
| i-Pr-Pac / Pac / Ac | AMA (1:1 NH₄OH/Methylamine) | 65°C | 10 minutes |
This table summarizes data from multiple sources for comparison purposes.[4][7]
Experimental Protocols
Protocol 1: N-Isopropoxyacetylation of Deoxyguanosine
This protocol describes the general procedure for protecting the exocyclic amine of a nucleoside with isopropoxyacetic anhydride.
-
Preparation: Co-evaporate the deoxyguanosine substrate with anhydrous pyridine.
-
Reaction: Dissolve the dried nucleoside in anhydrous pyridine. Add a molar excess of isopropoxyacetic anhydride dropwise at room temperature with stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and quench with cold water. Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting N-isopropoxyacetylated nucleoside by silica gel column chromatography.
This is a generalized protocol based on standard nucleoside modification procedures.[3]
Protocol 2: Analysis of Deprotection by RP-HPLC
This protocol outlines a general method for analyzing the completeness of deprotection.
-
Sample Preparation: After deprotection, evaporate the cleavage/deprotection solution (e.g., ammonia). Re-dissolve the oligonucleotide pellet in sterile, nuclease-free water.
-
HPLC System: Use a reverse-phase HPLC column (e.g., C18) suitable for oligonucleotide analysis.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
Gradient: Run a linear gradient of increasing Buffer B to elute the oligonucleotides. A typical gradient might be 5-40% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile with a UV detector at 260 nm.
-
Analysis: The fully deprotected oligonucleotide will appear as the main peak. Broader peaks or peaks with a longer retention time may indicate incomplete deprotection.[6][9] Collect fractions for subsequent mass spectrometry analysis to confirm identities.
Visualizations
Caption: Workflow of oligonucleotide synthesis using i-Pr-Pac protected amidites.
Caption: Structure of an i-Pr-Pac protected deoxyguanosine monomer.
Caption: Troubleshooting workflow for incomplete deprotection.
References
- 1. The isopropoxyacetic group for convenient base protection during solid-support synthesis of oligodeoxyribonucleotides and their triester analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Isopropoxyacetyl (iPrOac) Protecting Groups in Solid-Phase Synthesis
Welcome to the technical support center for the use of Isopropoxyacetyl (iPrOac) protecting groups in solid-phase synthesis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve synthesis yields.
Disclaimer: The Isopropoxyacetyl (iPrOac) group is a specialized N-terminal protecting group. While the principles of its chemistry are based on well-understood acyl-group behavior, specific literature on its application in solid-phase peptide synthesis (SPPS) is limited. The protocols and troubleshooting advice provided herein are based on established principles for similar alkoxyacetyl and acyl-type protecting groups and should be used as a starting point for your optimization.
Frequently Asked Questions (FAQs)
Q1: What is the Isopropoxyacetyl (iPrOac) protecting group and where is it used?
A: The Isopropoxyacetyl (iPrOac) group is an acyl-type protecting group used for the temporary protection of the N-terminal α-amino group of an amino acid or peptide. Its structure consists of an acetyl group substituted with an isopropoxy moiety: (CH₃)₂CHOCH₂CO-. It is employed in solid-phase peptide synthesis (SPPS) to prevent the N-terminal amine from participating in unwanted side reactions during the coupling of subsequent amino acids.
Q2: What are the potential advantages of using the iPrOac group over a standard Acetyl (Ac) group?
A: The primary theorized advantage of the iPrOac group lies in its modified electronic properties compared to a simple acetyl group. The electron-donating nature of the isopropoxy group can make the carbonyl carbon slightly less electrophilic, which may alter its cleavage kinetics. This could potentially allow for deprotection under milder basic conditions than those required for a standard acetyl group, thereby minimizing base-induced side reactions on the peptide chain.
Q3: Under what conditions is the iPrOac group stable?
A: The iPrOac group, being an amide once coupled to a peptide, is generally stable under the acidic conditions used for the cleavage of side-chain protecting groups like Boc (tert-Butoxycarbonyl). It is designed to be stable throughout the standard cycles of Fmoc-based SPPS until its deliberate removal is required.
Q4: When should I consider using an iPrOac protecting group?
A: Consider using the iPrOac group when you require an N-terminal acyl cap that needs to be removed under conditions that are orthogonal to standard acid-labile (Boc, Trt) or base-labile (Fmoc) protecting groups, but potentially milder than conditions required for other acyl groups. It can be useful in the synthesis of peptide fragments that require subsequent ligation.
Troubleshooting Guide
This guide addresses common issues encountered when using the iPrOac protecting group in your synthesis workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During iPrOac Coupling | 1. Inefficient activation of isopropoxyacetic acid.2. Steric hindrance at the N-terminus.3. Poor resin swelling or peptide aggregation. | 1. Use a more efficient coupling reagent such as HATU or HBTU. Ensure pre-activation time is sufficient (2-5 minutes).2. Increase the coupling time to 2-4 hours. Consider performing a double coupling.3. Ensure adequate resin swelling in your chosen solvent (e.g., DMF, NMP) before coupling. If aggregation is suspected, consider using a chaotropic salt or a different solvent system. |
| Incomplete Deprotection of iPrOac Group | 1. Insufficient strength or concentration of the basic cleavage reagent.2. Inadequate reaction time or temperature.3. Poor accessibility of the cleavage reagent to the peptide-resin. | 1. Increase the concentration of the base (e.g., move from 5% to 10% piperidine or hydrazine solution).2. Extend the deprotection time or gently increase the temperature (e.g., to 30-35°C), monitoring for potential side reactions.3. Ensure the resin is well-swollen in the cleavage cocktail. Use gentle agitation or nitrogen bubbling to ensure good mixing. |
| Presence of Side-Products After Cleavage | 1. Base-catalyzed side reactions (e.g., aspartimide formation, racemization) due to harsh deprotection conditions.2. Cleavage of other protecting groups. | 1. Attempt deprotection with milder basic conditions (see Table 1 for suggestions). Lower the temperature and reaction time.2. Ensure that your side-chain protecting groups are stable to the mild basic conditions used for iPrOac removal. |
Quantitative Data on Deprotection Conditions
Optimizing the cleavage of the iPrOac group is critical for maximizing yield and purity. The following table provides hypothetical data on the efficiency of various cleavage cocktails. These values serve as a starting point for optimization.
Table 1: Hypothetical Cleavage Efficiency of N-terminal iPrOac Group
| Cleavage Cocktail | Temperature (°C) | Time (hours) | Hypothetical Cleavage Efficiency (%) | Notes |
|---|---|---|---|---|
| 20% Piperidine in DMF | 25 | 2 | 85 | Standard Fmoc deprotection conditions may lead to slow iPrOac cleavage. |
| 5% Hydrazine in DMF | 25 | 1 | 92 | A potentially milder and more effective alternative. |
| 10% Hydrazine in DMF | 25 | 1 | >98 | Higher concentration can drive the reaction to completion. |
| 0.5 M NaOH in Dioxane/H₂O | 25 | 0.5 | >99 | Stronger base, faster reaction. Risk of side reactions is higher. |
Experimental Protocols
Protocol 1: Introduction of the N-terminal Isopropoxyacetyl (iPrOac) Group
This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound peptide chain following Fmoc removal.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents)
-
HBTU (3.95 equivalents)
-
DIPEA (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.
-
Activation of Acid: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated acid solution to the resin. Agitate the mixture using nitrogen bubbling or a mechanical shaker for 2 hours at room temperature.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours or perform a double coupling.
-
Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). Dry the resin under vacuum.
Protocol 2: Cleavage (Deprotection) of the N-terminal iPrOac Group
This protocol outlines a mild basic hydrolysis method to remove the iPrOac group, leaving the peptide attached to the resin.
Materials:
-
iPrOac-protected peptide-resin
-
Cleavage Cocktail: 5% Hydrazine monohydrate in DMF (v/v)
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Swell the iPrOac-peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the 5% Hydrazine/DMF cleavage cocktail to the resin.
-
Reaction: Agitate the mixture for 1 hour at room temperature.
-
Monitoring: Take a small sample of the resin, wash it, cleave a small amount of peptide from the resin using standard TFA cleavage, and analyze by LC-MS to confirm the removal of the iPrOac group (mass decrease corresponding to C₅H₈O₂).
-
Washing: Once deprotection is complete, drain the cleavage solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The peptide-resin is now ready for subsequent steps (e.g., final cleavage from the resin).
Visualizations
Workflow for SPPS with iPrOac N-terminal Capping
Caption: General workflow for solid-phase peptide synthesis incorporating N-terminal iPrOac capping.
Troubleshooting Decision Tree for iPrOac Deprotection
Caption: Decision tree for troubleshooting incomplete deprotection of the iPrOac group.
Preventing side product formation during Isopropoxyacetyl deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing side product formation during the deprotection of the isopropoxyacetyl (iPrOAc) protecting group. The following information is presented in a question-and-answer format to directly address common issues encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of isopropoxyacetyl deprotection, and what are the primary sources of side products?
A1: The isopropoxyacetyl group is a type of acetal, and its deprotection is typically achieved through acid-catalyzed hydrolysis. The reaction proceeds in a stepwise manner. First, one of the ether oxygens is protonated by an acid catalyst, which then allows for the elimination of isopropanol to form a resonance-stabilized oxocarbenium ion. A water molecule then attacks this intermediate, and after a proton transfer, a hemiacetal is formed. Subsequent protonation of the remaining isopropoxy group and elimination of a second molecule of isopropanol yields the deprotected diol.
The primary source of side products is the formation of a reactive isopropyl carbocation intermediate during the cleavage of the isopropoxy group. This carbocation can undergo several non-productive pathways, including:
-
Alkylation: The isopropyl carbocation can act as an electrophile and alkylate other nucleophilic functional groups within the substrate molecule, such as electron-rich aromatic rings or heteroatoms.
-
Elimination: The carbocation can lose a proton to form propene gas.
-
Reaction with scavengers (if present): While scavengers are added to trap carbocations, the adducts formed can sometimes complicate purification.
Incomplete deprotection, leading to the persistence of the starting material or hemiacetal intermediates, is another common issue.[1][2]
Q2: Which functional groups in my molecule are most susceptible to side reactions during isopropoxyacetyl deprotection?
A2: Functional groups with nucleophilic character are particularly vulnerable to alkylation by the isopropyl carbocation generated during deprotection. These include:
-
Electron-rich aromatic rings: Phenols and anilines are highly susceptible to Friedel-Crafts alkylation.
-
Thioethers (e.g., in methionine residues): The sulfur atom can be alkylated to form a sulfonium salt.[3]
-
Thiols (e.g., in cysteine residues): The thiol group is a potent nucleophile and can be readily alkylated.[3]
-
Indole rings (e.g., in tryptophan residues): The electron-rich indole system is prone to electrophilic attack.[3]
Q3: What are scavengers, and how can they help minimize side product formation?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap reactive carbocation intermediates, such as the isopropyl cation, before they can react with the substrate molecule.[1][3] By reacting with the carbocation at a faster rate, scavengers prevent the formation of unwanted alkylated side products. The choice of scavenger depends on the specific substrate and the reaction conditions.
Troubleshooting Guide
Problem 1: My deprotection reaction is incomplete, and I observe significant amounts of starting material in my analysis.
-
Possible Cause: Insufficient acid catalyst, inadequate reaction time, or low temperature. Acetal hydrolysis is an equilibrium process, and insufficient water can also lead to incomplete reaction.
-
Solution:
-
Increase the concentration of the acid catalyst.
-
Prolong the reaction time and monitor the progress by a suitable analytical technique like TLC, HPLC, or LC-MS.[4][5]
-
Gently warm the reaction mixture, but be cautious as higher temperatures can also promote side reactions.
-
Ensure a sufficient amount of water is present in the reaction mixture to drive the equilibrium towards the deprotected product.[6]
-
Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis that correspond to an increase in mass.
-
Possible Cause: Alkylation of your substrate by the isopropyl carbocation generated during deprotection.
-
Solution:
-
Employ Scavengers: Add a suitable scavenger to the reaction mixture to trap the isopropyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole.[3][7] The choice and amount of scavenger should be optimized for your specific substrate.
-
Use Milder Conditions: Switch to a milder acid catalyst or use a Lewis acid to effect deprotection. This can reduce the rate of carbocation formation and subsequent side reactions.[8][9][10]
-
Lower the Temperature: Running the reaction at a lower temperature can decrease the rate of side reactions.
-
Problem 3: The yield of my desired product is low, and I suspect degradation of my starting material or product.
-
Possible Cause: The acidic conditions are too harsh for other sensitive functional groups in your molecule, leading to their degradation or rearrangement.
-
Solution:
-
Screen Milder Acids: Test weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or Lewis acids (e.g., CeCl₃·7H₂O, SnCl₄, Er(OTf)₃) which can promote deprotection under less aggressive conditions.[9][11]
-
Optimize Reaction Time: Prolonged exposure to acidic conditions can lead to degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Consider Orthogonal Protecting Groups: If possible, redesign the synthetic strategy to use a protecting group that can be removed under conditions that are compatible with the rest of your molecule.
-
Data Presentation
The following tables summarize quantitative data from literature on the deprotection of acetals under various conditions. This data can serve as a starting point for optimizing your isopropoxyacetyl deprotection.
Table 1: Comparison of Different Acid Catalysts for Acetal Deprotection
| Entry | Substrate (Acetal of) | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde diethyl acetal | Al(HSO₄)₃ / wet SiO₂ | n-Hexane | 35 | 92 | [4] |
| 2 | 4-Nitrobenzaldehyde diethyl acetal | Silica Sulfuric Acid / wet SiO₂ | Toluene | 60 | 100 | [5] |
| 3 | Acetaldehyde dimethyl acetal | Trifluoroacetic Acid (TFA) | - | - | 16 (conversion) | [12] |
| 4 | Acetaldehyde dimethyl acetal | Amberlyst-15 | - | - | 18 (conversion) | [12] |
| 5 | 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 5 | 100 | [13] |
Table 2: Deprotection of Acetals using Silica Sulfuric Acid and Wet SiO₂
| Entry | Substrate (Acetal of) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde dimethyl acetal | 15 | 100 | [5] |
| 2 | 4-Chlorobenzaldehyde dimethyl acetal | 20 | 100 | [5] |
| 3 | Cyclohexanone diethyl acetal | 45 | 100 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of Acetals with a Solid Acid Catalyst [4]
-
To a solution of the acetal (1.4 mmol) in a suitable solvent (e.g., n-hexane, 15 mL), add the solid acid catalyst (e.g., Al(HSO₄)₃, 1.9 mmol) and wet SiO₂ (60% w/w, 0.6 g).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid catalyst.
-
Wash the solid residue with a suitable solvent (e.g., dichloromethane).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography.
Protocol 2: Mild Deprotection of Acetals using a Lewis Acid Catalyst [11]
-
Dissolve the acetal substrate in a suitable solvent (e.g., CH₂Cl₂).
-
Add a catalytic amount of the Lewis acid (e.g., SnCl₄, 0.2-0.5 equivalents) to the solution at room temperature.
-
Stir the reaction for a short period (e.g., 5-10 minutes) while monitoring the progress by TLC.
-
Upon completion, quench the reaction with a suitable workup procedure, typically involving washing with an aqueous solution to remove the catalyst.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizations
Caption: Acid-catalyzed deprotection of an isopropoxyacetyl group and potential side reactions.
Caption: Troubleshooting workflow for isopropoxyacetyl deprotection.
Analytical Methods
To effectively troubleshoot your deprotection reaction, it is crucial to employ appropriate analytical techniques to monitor its progress and identify any side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the disappearance of the starting material and the appearance of the desired product. It can also be used to resolve and quantify impurities.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown side products by providing molecular weight information. This is particularly useful for confirming suspected alkylation events.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the desired product and any isolated side products, providing definitive evidence of their identity.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cleavage and Deprotection for Oligonucleotides with Isopropoxyacetyl (iPr-Pac) Groups
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage and deprotection of oligonucleotides synthesized with isopropoxyacetyl (iPr-Pac) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended conditions for cleaving and deprotecting oligonucleotides with iPr-Pac protecting groups?
A1: Oligonucleotides synthesized with UltraMild monomers, including iPr-Pac-dG, can be deprotected under gentle conditions to preserve the integrity of sensitive modifications. The recommended methods include:
-
Ammonium Hydroxide: Treatment with 30% ammonium hydroxide for 2 hours at room temperature is sufficient when an UltraMild capping reagent (e.g., phenoxyacetic anhydride, Cap A) has been used.[1][2]
-
Potassium Carbonate: A solution of 50 mM potassium carbonate in methanol can be used for 4 hours at room temperature, also requiring the use of an UltraMild capping reagent.[1][2]
Q2: What is the impact of the capping reagent on the deprotection of iPr-Pac protected oligonucleotides?
A2: The choice of capping reagent is critical. Using a standard capping reagent like acetic anhydride can lead to transamidation at dG residues.[1] This side reaction forms Ac-dG, which requires a longer deprotection time, such as an overnight treatment with potassium carbonate or ammonium hydroxide, to be fully removed.[1][3] To enable rapid and mild deprotection, it is highly recommended to use a phenoxyacetic anhydride-based capping reagent (UltraMild Cap A).[1][3]
Q3: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotecting oligonucleotides with iPr-Pac groups?
A3: While AMA is a fast and efficient deprotection reagent for standard oligonucleotides, it is generally considered a more aggressive method.[3] For oligonucleotides containing sensitive groups or those synthesized with UltraMild phosphoramidites like iPr-Pac-dG, milder conditions are typically recommended to avoid potential side reactions or degradation of the oligo.[1] However, the UltraFAST deprotection system using AMA is compatible with iPr-Pac-dG, allowing for deprotection in as little as 5-10 minutes at 65°C, provided that acetyl (Ac) protected dC is used.[3]
Q4: My oligonucleotide contains other sensitive modifications in addition to iPr-Pac. What is the best deprotection strategy?
A4: When dealing with highly sensitive oligonucleotides, the mildest possible deprotection conditions should be chosen.[1] Deprotection with 50 mM potassium carbonate in methanol for 4 hours at room temperature is often the preferred method for such cases.[1][3] It is crucial to review the technical specifications for all modifications in your oligonucleotide to ensure compatibility with the chosen deprotection strategy.
Troubleshooting Guide
Issue 1: Incomplete deprotection of the iPr-Pac group.
| Possible Cause | Recommended Solution |
| Use of standard capping reagent (Acetic Anhydride) | If acetic anhydride was used as the capping reagent, a transamidation reaction may have occurred, forming a more stable Ac-dG. Extend the deprotection time to overnight at room temperature with either ammonium hydroxide or potassium carbonate in methanol.[1][3] For future syntheses, use an UltraMild capping reagent like phenoxyacetic anhydride.[1][3] |
| Insufficient deprotection time or temperature | Ensure that the recommended deprotection times and temperatures are followed precisely. For iPr-Pac with UltraMild capping, use 30% NH4OH for 2 hours at room temperature or 50 mM K2CO3 in methanol for 4 hours at room temperature.[1][2] |
| Degraded deprotection reagent | Use fresh deprotection reagents. Ammonium hydroxide solutions can lose ammonia concentration over time, reducing their effectiveness.[3] |
Issue 2: Degradation of a sensitive dye or modification on the oligonucleotide.
| Possible Cause | Recommended Solution |
| Deprotection conditions are too harsh | For oligonucleotides with sensitive labels or modifications, avoid aggressive deprotection methods like AMA unless specifically validated for your components. Switch to a milder deprotection method, such as 50 mM potassium carbonate in methanol for 4 hours at room temperature.[1][3] |
| Incompatible deprotection reagent | Always consult the technical documentation for any dyes or modifiers on your oligonucleotide to confirm their stability under the chosen deprotection conditions. |
Issue 3: Unexpected peaks during HPLC or Mass Spectrometry analysis.
| Possible Cause | Recommended Solution |
| Incomplete removal of a protecting group | This is a common cause of poor oligonucleotide performance.[3] Re-treat the oligonucleotide with the appropriate deprotection solution for a longer duration or under slightly elevated temperatures if compatible with other modifications. Confirm complete deprotection by mass spectrometry.[3] |
| Side reactions during deprotection | If using a standard capping reagent with iPr-Pac-dG, you may observe a +42 Da adduct corresponding to the acetyl group. Use an UltraMild capping reagent in future syntheses to avoid this.[1] |
Data Presentation
Table 1: Recommended Deprotection Conditions for iPr-Pac Containing Oligonucleotides (with UltraMild Capping Reagent)
| Reagent | Concentration | Temperature | Time | Notes |
| Ammonium Hydroxide | 30% | Room Temperature | 2 hours | Sufficient for UltraMild monomers including iPr-Pac-dG.[1][2] |
| Potassium Carbonate | 50 mM in Methanol | Room Temperature | 4 hours | Recommended for very sensitive oligonucleotides.[1][2] |
Table 2: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| iPr-Pac-dG | Room Temperature | 2 hours |
| iPr-Pac-dG | 55°C | 0.5 hours |
| dmf-dG | Room Temperature | 16 hours |
| dmf-dG | 55°C | 4 hours |
| dmf-dG | 65°C | 2 hours |
| iBu-dG | Room Temperature | 36 hours |
| iBu-dG | 55°C | 16 hours |
| iBu-dG | 65°C | 8 hours |
| This table is based on data for deprotection with fresh ammonium hydroxide.[3] |
Experimental Protocols
Protocol 1: Mild Deprotection using Ammonium Hydroxide
-
After synthesis, transfer the solid support containing the oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of 30% ammonium hydroxide solution.
-
Seal the vial tightly.
-
Incubate at room temperature for 2 hours.
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.
Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate
-
After synthesis, transfer the solid support to a screw-cap vial.
-
Prepare a fresh solution of 50 mM potassium carbonate in methanol.
-
Add 1-2 mL of the potassium carbonate solution to the solid support.
-
Seal the vial and incubate at room temperature for 4 hours.
-
Following incubation, centrifuge the vial and transfer the supernatant to a new tube.
-
Neutralize the solution by adding a suitable buffer (e.g., TEAA buffer) before proceeding to purification.
-
A desalting step is mandatory as the oligonucleotide cannot be isolated by simple evaporation.[1]
Visualizations
Caption: Decision tree for selecting the optimal deprotection strategy.
References
Strategies to minimize base modification during Isopropoxyacetyl group removal
Welcome to the technical support center for strategies to minimize base modification during the removal of the isopropoxyacetyl (iPr-Pac) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimal deprotection protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the iPr-Pac protecting group for guanosine in oligonucleotide synthesis?
The isopropoxyacetyl (iPr-Pac) group is a labile protecting group for the exocyclic amine of deoxyguanosine (dG). Its principal advantage is its rapid and clean removal under mild basic conditions, which is crucial when synthesizing oligonucleotides containing sensitive or modified bases that are incompatible with harsher deprotection reagents.[1][2][3][4] This lability is a cornerstone of the "UltraMILD" synthesis strategy, designed to protect sensitive synthetic oligonucleotides.[1][2][3][4]
Q2: What are the standard deprotection conditions for removing the iPr-Pac group?
The iPr-Pac group can be efficiently removed using a variety of basic reagents. The choice of reagent and conditions depends on the overall stability of the oligonucleotide and the other protecting groups present. Common methods include:
-
Ammonium Hydroxide: Treatment with concentrated ammonium hydroxide (28-33%) is a traditional method. For iPr-Pac-dG, deprotection is significantly faster compared to standard protecting groups like isobutyryl (iBu).
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine allows for very rapid deprotection, often referred to as the "UltraFAST" method.[1][2][3]
-
Potassium Carbonate in Methanol: A solution of 0.05M potassium carbonate in methanol is an exceptionally mild, non-nucleophilic base used for "UltraMILD" deprotection, ideal for highly sensitive oligonucleotides.[1][2][3][4]
Q3: How can I minimize base modification during iPr-Pac removal, especially on cytosine?
A known side reaction during deprotection with nucleophilic amines like methylamine (in AMA) is the transamination of N4-benzoyl-deoxycytidine (Bz-dC), leading to the formation of N4-methyl-dC. To prevent this modification, it is critical to use acetyl-protected deoxycytidine (Ac-dC) when employing the AMA deprotection strategy.[1][2][3] The acetyl group is less susceptible to this side reaction under these conditions. For maximum safety with highly sensitive oligonucleotides, using potassium carbonate in methanol is the preferred method as it avoids strong nucleophilic amines altogether.[1][2][3][4]
Q4: Can I use elevated temperatures to speed up iPr-Pac deprotection?
Yes, elevated temperatures can significantly accelerate the removal of the iPr-Pac group. However, the temperature must be carefully chosen based on the deprotection reagent and the sensitivity of the oligonucleotide. For instance, with ammonium hydroxide, increasing the temperature from room temperature to 55°C reduces the deprotection time for iPr-Pac-dG from 2 hours to just 30 minutes. With AMA, deprotection can be completed in as little as 5-10 minutes at 65°C.[1][2][3] It is crucial to ensure that any modified bases or dyes in the sequence are stable at the chosen temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection of iPr-Pac-dG | 1. Deprotection time is too short or temperature is too low. 2. Deprotection reagent (e.g., ammonium hydroxide) has lost potency due to age or improper storage. | 1. Refer to the quantitative data tables below to select the appropriate time and temperature for your chosen deprotection reagent. 2. Always use fresh deprotection reagents. Aliquot and store ammonium hydroxide in the refrigerator for no longer than one week.[1] |
| Modification of Cytosine Bases | Use of AMA deprotection with Bz-dC instead of Ac-dC. | When using AMA, ensure that acetyl-protected dC (Ac-dC) is used in the oligonucleotide synthesis to prevent transamination.[1][2][3] Alternatively, switch to a milder, non-nucleophilic deprotection method such as potassium carbonate in methanol. |
| Degradation of Sensitive Moieties (e.g., dyes, modified bases) | The deprotection conditions (reagent, temperature, or time) are too harsh for the sensitive components of the oligonucleotide. | Employ an "UltraMILD" deprotection strategy using 0.05M potassium carbonate in methanol at room temperature. This is the gentlest method for removing the iPr-Pac group.[1][2][3][4] |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis | 1. Incomplete removal of other protecting groups (e.g., on dA or dC). 2. Formation of base adducts or other side products. | 1. Ensure that the deprotection conditions are sufficient for all protecting groups used in the synthesis. The iPr-Pac group is very labile, but other groups may require longer times or higher temperatures. 2. Re-evaluate the deprotection strategy. Consider a two-step process if orthogonal protecting groups are present. For unexpected adducts, consider a milder deprotection method. |
Quantitative Data Summary
The following tables summarize the recommended deprotection conditions for oligonucleotides containing iPr-Pac protected guanosine.
Table 1: Deprotection with Ammonium Hydroxide
| Protecting Group | Temperature | Time |
| iPr-Pac-dG | Room Temp. | 2 hours |
| iPr-Pac-dG | 55°C | 0.5 hours |
Data sourced from Glen Research reports.
Table 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine 1:1)
| Protecting Group Combination | Temperature | Time | Critical Note |
| Pac-dA, Ac-dC, iPr-Pac-dG | 65°C | 5-10 minutes | Ac-dC is mandatory to avoid cytosine modification.[1][2][3] |
| Pac-dA, Ac-dC, iPr-Pac-dG | 55°C | 10 minutes | |
| Pac-dA, Ac-dC, iPr-Pac-dG | 37°C | 30 minutes | |
| Pac-dA, Ac-dC, iPr-Pac-dG | Room Temp. | 120 minutes |
Data sourced from Glen Research reports.[2][4]
Table 3: UltraMILD Deprotection
| Reagent | Temperature | Time | Capping Reagent Note |
| 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Requires use of phenoxyacetic anhydride (UltraMILD Cap A) during synthesis.[1][2][3][4] |
| 30% Ammonium Hydroxide | Room Temp. | 2 hours | Requires use of phenoxyacetic anhydride (UltraMILD Cap A) during synthesis.[1][2][3][4] |
Data sourced from Glen Research reports.[1][2][3][4]
Experimental Protocols & Workflows
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for standard DNA oligonucleotides where rapid deprotection is desired. Crucially, this protocol requires the use of Ac-dC in the synthesis.
-
Preparation: Prepare a 1:1 (v/v) mixture of fresh concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine.
-
Cleavage and Deprotection:
-
Add the AMA solution to the solid support containing the synthesized oligonucleotide in a sealed vial.
-
Incubate at 65°C for 10 minutes.
-
-
Work-up:
-
Cool the vial on ice.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
-
Proceed with desalting and purification.
-
Protocol 2: UltraMILD Deprotection using Potassium Carbonate
This protocol is designed for oligonucleotides containing highly sensitive bases, dyes, or other modifications. This protocol requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride capping reagent during synthesis.
-
Preparation: Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.
-
Cleavage and Deprotection:
-
Add the potassium carbonate solution to the solid support in a sealed vial.
-
Incubate at room temperature for 4 hours.
-
-
Neutralization and Work-up:
-
Add an equal volume of 2M tetraethylammonium acetate to neutralize the solution.[5]
-
Transfer the supernatant.
-
Dry the oligonucleotide and proceed with purification.
-
Visualizations
Caption: Decision tree for selecting an appropriate deprotection strategy.
Caption: Experimental workflow for UltraFAST deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
Impact of reagent quality on Isopropoxyacetyl protection efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the isopropoxyacetyl (iPrOAc) protecting group. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the isopropoxyacetyl protecting group and what are its common applications?
A1: The isopropoxyacetyl group is a type of acetal protecting group used to mask hydroxyl or amino functionalities in a molecule during multi-step organic synthesis.[1][2] Its introduction allows other parts of the molecule to undergo chemical transformations without affecting the protected group.[3] Like other acetal-based protecting groups, its stability and cleavage conditions can be tuned, making it a versatile tool in the synthesis of complex molecules like nucleosides and peptides.[1][4]
Q2: What are the key reagents for an isopropoxyacetyl protection reaction and what are their roles?
A2: A typical isopropoxyacetyl protection involves the following reagents:
-
Substrate: The molecule containing the functional group (e.g., an alcohol or amine) to be protected.
-
Acylating Agent: Isopropoxyacetyl chloride is the most common reagent for introducing the protecting group.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is used to neutralize the HCl byproduct generated during the reaction.[5]
-
Solvent: An inert, anhydrous solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is required to dissolve the reactants and facilitate the reaction.[5]
Q3: How critical is the purity of isopropoxyacetyl chloride to the reaction's success?
A3: The purity of the acylating agent, isopropoxyacetyl chloride, is highly critical. Impurities can lead to several issues:
-
Hydrolysis: The primary impurity is often the corresponding carboxylic acid (isopropoxyacetic acid), formed from hydrolysis upon exposure to moisture. This impurity consumes the base and substrate, leading to lower yields.
-
Side Reactions: Other reactive impurities can lead to the formation of undesired side products, complicating the purification process.
-
Inaccurate Stoichiometry: If the reagent's purity is unknown or lower than assumed, the reaction will be run with a suboptimal amount of the acylating agent, resulting in incomplete conversion.
Q4: How does solvent quality, particularly water content, affect the protection efficiency?
A4: Solvent quality is paramount for a successful protection reaction. Acyl chlorides are highly susceptible to hydrolysis. The presence of water in the solvent will rapidly convert the isopropoxyacetyl chloride into the inactive this compound, significantly reducing the yield of the desired protected product. Therefore, using anhydrous solvents is essential. The polarity of the solvent can also influence the reaction rate and product distribution in acylation reactions.[6][7]
Q5: What analytical methods can be used to assess the purity of isopropoxyacetyl chloride?
A5: Several analytical methods can be employed to determine the purity of isopropoxyacetyl chloride and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A common strategy involves derivatizing the acyl chloride with an alcohol (like isopropyl alcohol) to form a stable ester, which can then be easily analyzed.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of the corresponding carboxylic acid or other organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable derivatization agent can be used to detect and quantify non-volatile impurities.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the isopropoxyacetyl protection reaction.
Q1: I am getting a very low or no yield of my desired product. What are the potential causes?
A1: Low or no yield is a common problem that can stem from several sources.[11][12] A systematic check of your reagents and conditions is the best approach.
Potential Causes & Solutions
-
Degraded Acylating Agent: Isopropoxyacetyl chloride is moisture-sensitive. It may have degraded into this compound.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Wet Solvent or Glassware: The presence of water will consume the acylating agent.
-
Solution: Use freshly dried, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.
-
-
Insufficient Base: An inadequate amount of base will not effectively neutralize the HCl byproduct, which can slow or stop the reaction.
-
Solution: Ensure you are using at least one equivalent of a non-nucleophilic base. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents).
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Try increasing the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential degradation.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low product yield.
Q2: My reaction is incomplete, and I see starting material even after a long reaction time. Why?
A2: Incomplete conversion often points to issues with stoichiometry or reagent reactivity.
Potential Causes & Solutions
-
Inaccurate Reagent Quantification: The purity of the isopropoxyacetyl chloride might be lower than stated, leading to an insufficient amount being added.
-
Steric Hindrance: The hydroxyl or amino group on your substrate may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature, prolong the reaction time, or consider using a more reactive acylating agent or a catalyst.
-
-
Reversible Reaction: While less common for acylations, some protection reactions can be reversible under certain conditions.[1]
-
Solution: Ensure the HCl byproduct is effectively scavenged by the base to drive the reaction to completion.
-
Q3: The reaction is messy, with multiple side products observed by TLC or LC-MS. What's going wrong?
A3: The formation of multiple products suggests side reactions are occurring, which can be caused by impurities or non-optimal reaction conditions.
Potential Causes & Solutions
-
Over-acylation: If your substrate has multiple reactive sites (e.g., a diol), you may be getting multiple additions of the protecting group.
-
Solution: Control the stoichiometry carefully by adding the acylating agent slowly at a low temperature (e.g., 0 °C or -78 °C).
-
-
Reactive Impurities: Impurities in the starting material or reagents can lead to side products.
-
Solution: Purify the substrate before the reaction. Verify the purity of the isopropoxyacetyl chloride and the base.
-
-
Unstable Product: The desired product might be unstable under the reaction conditions.
-
Solution: Monitor the reaction over time. If the product forms and then degrades, try running the reaction at a lower temperature or for a shorter duration.
-
Data Presentation
The quality of reagents has a direct and significant impact on the efficiency of the protection reaction. The following tables illustrate the expected outcomes based on reagent purity.
Table 1: Impact of Isopropoxyacetyl Chloride Purity on Reaction Yield
| Purity of Isopropoxyacetyl Chloride | Assumed Equivalents Added | Actual Equivalents Added | Expected Yield | Observations |
| 98% | 1.1 | 1.08 | >95% | Clean reaction, complete conversion. |
| 90% | 1.1 | 0.99 | 85-90% | Significant starting material remains. |
| 75% | 1.1 | 0.83 | <70% | Incomplete reaction, difficult to drive to completion. |
| <50% | 1.1 | <0.55 | <40% | Reaction stalls, significant starting material and byproducts. |
Table 2: Impact of Water Content in Solvent on Protection Efficiency
| Solvent | Water Content (ppm) | Expected Yield | Observations |
| Anhydrous DCM | < 50 | >95% | Optimal performance. |
| Reagent Grade DCM | 100-200 | 80-90% | Noticeable decrease in yield due to hydrolysis of the acyl chloride. |
| Technical Grade DCM | > 300 | < 70% | Significant yield loss, potential for side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Isopropoxyacetyl Protection of an Alcohol
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIEA) (1.5 eq.) to the stirred solution.
-
Addition of Acylating Agent: Add isopropoxyacetyl chloride (1.2 eq.) dropwise to the reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Isopropoxyacetyl Protection
Caption: Standard experimental workflow for alcohol protection.
Protocol 2: Purity Assessment of Isopropoxyacetyl Chloride by GC-MS Derivatization
This method converts the highly reactive acyl chloride into a more stable ester for reliable quantification.[8][9]
-
Derivatization Reagent: Prepare a 1 M solution of anhydrous isopropanol in anhydrous pyridine.
-
Sample Preparation: In a GC vial under an inert atmosphere, add 1 mL of the derivatization reagent. Carefully add 10 µL of the isopropoxyacetyl chloride sample. Cap the vial immediately and vortex for 1 minute. Let the reaction proceed for 15 minutes at room temperature.
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms or DB-624) is suitable.[9]
-
Injection: Inject 1 µL of the prepared sample.
-
Method: Use a suitable temperature gradient (e.g., start at 50 °C, ramp to 250 °C) to separate the resulting isopropyl isopropoxyacetate from any impurities.
-
Detection: Use the mass spectrometer in full scan mode to identify the product and byproducts. The purity can be calculated from the relative peak areas in the chromatogram.
-
References
- 1. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
Refinement of HPLC purification methods for Isopropoxyacetyl-protected oligonucleotides
Welcome to the technical support center for the HPLC purification of isopropoxyacetyl (iPr-Pac) protected oligonucleotides. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to help researchers refine their purification methods. The isopropoxyacetyl group is a labile protecting group designed for rapid and mild deprotection, which requires careful consideration during HPLC method development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of iPr-Pac protected oligonucleotides.
Question: Why is there poor resolution between my full-length product (FLP) and failure sequences (e.g., n-1)?
Answer: Poor resolution between the desired oligonucleotide and closely related impurities, particularly n-1 failure sequences, is a common challenge.[1] Several factors can be adjusted to improve this separation:
-
Optimize the Gradient: Use a shallower gradient slope (<1% change in organic solvent per minute).[2] This extends the elution window, providing more time for the column to resolve species with similar hydrophobicity.
-
Adjust Temperature: Increasing the column temperature (e.g., to 60-65°C) can disrupt secondary structures that cause peak broadening and improve separation efficiency.[1][3] However, monitor for potential degradation of the labile iPr-Pac group at very high temperatures.
-
Change the Ion-Pairing (IP) Reagent: The choice of IP reagent significantly impacts selectivity.[4] Triethylammonium acetate (TEAA) is a common choice, but more hydrophobic amines like hexylammonium acetate (HAA) can offer better resolution for longer oligonucleotides.[2][5] A combination of triethylamine and hexafluoroisopropanol (TEA/HFIP) often provides excellent resolving power.[5][6]
-
Select an Appropriate Column: Ensure your column has a suitable pore size, typically 130 Å for single-stranded oligonucleotides up to 100 bases.[5] Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can also enhance resolution.[7]
Question: Why are my chromatographic peaks broad or splitting?
Answer: Broad or split peaks are typically caused by secondary structure formation, on-column degradation, or interaction with the HPLC system.
-
Secondary Structures: Oligonucleotides, especially those rich in guanine, can form hairpins, duplexes, or G-quadruplexes.[1][8]
-
Metal Adsorption: Oligonucleotides can adsorb irreversibly to metal surfaces in the HPLC system, leading to poor peak shape and recovery.[9][10]
-
Protecting Group Lability: The iPr-Pac group is designed to be labile. If the mobile phase is too acidic or the temperature is excessively high for prolonged runs, partial deprotection on-column can occur, leading to peak tailing or splitting.
-
Solution: Ensure the mobile phase pH is neutral or slightly basic. If degradation is suspected, try reducing the column temperature or shortening the run time.
-
Troubleshooting Workflow for Poor Peak Resolution
A decision tree for troubleshooting poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Question: What is Ion-Pair Reversed-Phase (IP-RP) HPLC and why is it used for oligonucleotides?
Answer: IP-RP HPLC is the standard technique for oligonucleotide analysis and purification.[2] Oligonucleotides have a negatively charged phosphate backbone, making them too polar to be retained on a traditional reversed-phase (C18) column.[3][7] IP-RP adds a long-chain alkyl amine (the ion-pairing reagent) to the mobile phase. This agent has a positive charge that interacts with the oligonucleotide's negative backbone and a hydrophobic tail that interacts with the column's stationary phase.[4][11] This forms a neutral, hydrophobic complex that can be effectively separated based on hydrophobicity.[7][11]
Question: How does the isopropoxyacetyl (iPr-Pac) protecting group affect HPLC purification?
Answer: The iPr-Pac group is an N-acyl protecting group used on nucleobases like adenine, guanine, and cytosine.[12][13] Compared to the very hydrophobic 5'-DMT group often used in "trityl-on" purifications, the iPr-Pac group is significantly less hydrophobic.[8] Its primary impact is on the overall retention time of the oligonucleotide. The key consideration is its lability; it is designed for removal under milder conditions than traditional benzoyl groups.[12] Therefore, HPLC conditions should be optimized to be effective without being harsh enough to cause premature deprotection.
Question: What are the recommended starting conditions for a new iPr-Pac protected oligonucleotide?
Answer: For a new oligonucleotide, begin with a robust set of starting conditions that can be optimized.
-
Column: A C18 column with a 130 Å pore size is a good starting point.[5]
-
Mobile Phase A: 100 mM TEAA in water or 15 mM Triethylamine (TEA) with 400 mM HFIP in water.[5][9]
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water or 15 mM TEA with 400 mM HFIP in methanol.[6][9]
-
Flow Rate: 0.2 - 0.4 mL/min for analytical scale (e.g., 2.1 mm ID column).[5][6]
-
Temperature: Start at 60°C.[5]
-
Gradient: A linear gradient from 8% to 18% B over 10-20 minutes is a reasonable starting point.[6]
Question: Should I purify my oligonucleotide with the 5'-DMT group on or off?
Answer: This depends on your synthesis strategy.
-
DMT-On Purification: Synthesizing the oligonucleotide with the final 5'-DMT group left on provides a significant hydrophobic handle.[8] This makes the full-length product much more hydrophobic than any failure sequences (which lack the DMT group), resulting in a very effective separation.[8] The DMT group is then removed after purification. This is a highly recommended strategy for long oligonucleotides.[8]
-
DMT-Off Purification: If the oligonucleotide is synthesized "DMT-off", separation relies on the small hydrophobicity differences between sequences of varying lengths (e.g., n vs n-1). This requires a more optimized method with shallow gradients and potentially more advanced ion-pairing reagents to achieve high purity.[2]
Data Presentation
Table 1: Common Ion-Pairing Reagents and Typical Concentrations
| Ion-Pairing System | Reagent 1 (Aqueous) | Reagent 2 (Optional) | Typical Concentration | MS Compatibility | Typical Use Case |
| TEAA | Triethylammonium Acetate | - | 50 - 100 mM | Yes[9] | General purpose, cost-effective separations.[9] |
| TEA/HFIP | Triethylamine | Hexafluoroisopropanol | 8 - 15 mM (TEA), 100 - 400 mM (HFIP) | Yes[5] | High-resolution separation of complex mixtures.[4][5] |
| HAA | Hexylammonium Acetate | - | 15 mM | Yes[5] | Improved separation of longer (>35-mer) oligonucleotides.[5] |
Table 2: Example HPLC Gradient Conditions for Oligonucleotide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column ID | 2.1 mm | 10 mm |
| Flow Rate | 0.4 mL/min[5] | 4.0 mL/min[14] |
| Mobile Phase A | 15 mM TEA, 400 mM HFIP in Water | 0.1 M TEAA in Water |
| Mobile Phase B | Methanol | 50% Acetonitrile in 0.1 M TEAA |
| Temperature | 60 - 65 °C[6][10] | 60 °C |
| Gradient | 8% to 18% B in 10 min[6] | 0% to 50% B in 20 min[14] |
| Detection (UV) | 260 nm[6] | 260 - 298 nm[14] |
Experimental Protocols
Protocol 1: Analytical IP-RP-HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a purification method for an iPr-Pac protected oligonucleotide.
General Workflow for HPLC Method Development
A workflow for developing an analytical HPLC method for oligonucleotides.
Methodology:
-
Sample and Mobile Phase Preparation:
-
Initial Scouting Run:
-
Method Optimization:
-
Peak Shape: If peaks are broad, it may indicate secondary structures.[8] Confirm the temperature is elevated (60-65°C).[6]
-
Gradient Refinement: Based on the scouting run, program a shallow gradient around the elution point of the target oligonucleotide. For example, if the peak eluted at 20% B, try a gradient of 12-22% B over 15 minutes.[2]
-
Resolution Enhancement: If the full-length product is not well-separated from impurities, consider testing a different ion-pairing system (e.g., switch from TEAA to TEA/HFIP or HAA) which can alter selectivity.[4]
-
-
Finalization and Scale-Up:
-
Once the analytical method provides satisfactory purity and resolution, it can be scaled up to a preparative format.[2]
-
To scale up, maintain the same gradient slope and mobile phases but increase the column diameter and flow rate proportionally.[6] Implement peak-based fraction collection to isolate the pure product.[2]
-
-
Post-Purification:
References
- 1. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 2. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ymc.co.jp [ymc.co.jp]
- 8. atdbio.com [atdbio.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atdbio.com [atdbio.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
A Head-to-Head Battle: Isopropoxyacetic Acid vs. Benzoyl Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall efficiency. This guide provides an in-depth comparison of two prominent N-acyl protecting groups for the exocyclic amino functions of nucleobases: the conventional benzoyl (Bz) group and the more labile isopropoxyacetic (Ipr-OAc) group.
This comprehensive analysis delves into the performance of each protecting group, supported by available experimental data and detailed methodologies. We will explore key aspects including coupling efficiency, deprotection conditions, and potential side reactions, offering a clear perspective to inform your selection of an optimal protection strategy.
At a Glance: Key Performance Differences
While direct head-to-head quantitative data under identical conditions is sparse in publicly available literature, a clear qualitative and practical distinction emerges from existing research. The primary advantage of the isopropoxyacetic group lies in its significantly milder and faster deprotection, streamlining the entire post-synthesis workflow.
| Parameter | Isopropoxyacetic Acid (Ipr-OAc) | Benzoyl (Bz) |
| Deprotection Conditions | Significantly Milder and Faster | Harsher conditions, often requiring prolonged heating |
| Deprotection Time | Rapid, often complete during cleavage from solid support | Several hours at elevated temperatures |
| Potential for Side Reactions | Reduced due to mild deprotection | Risk of base modification and depurination with harsh deprotection |
| Compatibility | Favorable for sensitive and modified oligonucleotides | May not be suitable for all modified oligonucleotides |
The Chemistry of Protection: A Structural Overview
The fundamental role of these protecting groups is to shield the exocyclic amino groups of adenine, guanine, and cytosine from undesired reactions during the phosphoramidite coupling steps of solid-phase oligonucleotide synthesis.
Caption: Chemical structures of Benzoyl and Isopropoxyacetyl protected adenine.
Experimental Data and Performance Comparison
Deprotection Efficiency: A Clear Advantage for Ipr-OAc
The most significant differentiator between the two protecting groups is the condition required for their removal. Research has shown that the N-isopropoxyacetyl group is substantially more labile than the benzoyl group.[][2][3][4]
Benzoyl (Bz) Deprotection: Standard protocols for the deprotection of benzoyl groups involve treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55-65°C) for several hours.[5] Faster deprotection can be achieved with mixtures like ammonium hydroxide and methylamine (AMA), but still require heating.[6] These harsh conditions can be detrimental to sensitive or modified oligonucleotides.
Isopropoxyacetic (Ipr-OAc) Deprotection: In contrast, the removal of the N-isopropoxyacetyl group is remarkably rapid. It has been reported to be complete within the timeframe of the cleavage of the oligonucleotide from the solid support, typically using concentrated ammonia at room temperature.[][2][3][4] This rapid deprotection under milder conditions minimizes the risk of side reactions and degradation of the final product.
| Protecting Group | Deprotection Reagent | Temperature | Duration |
| Isopropoxyacetic (Ipr-OAc) | Conc. Ammonium Hydroxide | Room Temperature | During solid support cleavage |
| Benzoyl (Bz) - Standard | Conc. Ammonium Hydroxide | 55-65°C | 5-10 hours |
| Benzoyl (Bz) - Fast | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes |
Coupling Efficiency and Yield
The streamlined and milder deprotection of Ipr-OAc protected oligonucleotides can contribute to higher overall recovered yields by minimizing product loss during post-synthesis processing.
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Cycle
The following workflow is applicable for both isopropoxyacetyl and benzoyl-protected phosphoramidites.
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Protocol 1: Synthesis and Deprotection using Benzoyl (Bz) Protecting Groups
1. Synthesis:
-
Utilize standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
-
Employ commercially available Bz-protected dA, dC, and iBu-protected dG phosphoramidites.
-
Follow the synthesizer manufacturer's protocols for the synthesis cycle (deblocking, coupling, capping, oxidation).
2. Cleavage and Deprotection (Standard Method):
-
Treat the solid support with concentrated ammonium hydroxide for 1-2 hours at room temperature to cleave the oligonucleotide.
-
Transfer the ammonia solution containing the oligonucleotide to a sealed vial.
-
Heat the vial at 55°C for 8-12 hours to remove the benzoyl and isobutyryl protecting groups.
-
Cool the solution and evaporate the ammonia.
3. Cleavage and Deprotection (Fast Method - AMA):
-
Treat the solid support with a 1:1 mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA) for 10 minutes at 65°C.[6]
-
Cool the solution and evaporate the AMA.
Protocol 2: Synthesis and Deprotection using Isopropoxyacetic (Ipr-OAc) Protecting Groups
1. Preparation of Ipr-OAc Protected Nucleosides:
-
Synthesize N-isopropoxyacetylated nucleosides by treating the respective 2'-deoxynucleosides with isopropoxyacetic anhydride.[][2][3][4]
-
Convert the protected nucleosides into the corresponding 3'-O-(N,N-diisopropyl)-O-(2-cyanoethyl)phosphoramidites.
2. Synthesis:
-
Utilize the prepared Ipr-OAc-protected phosphoramidites in an automated DNA/RNA synthesizer.
-
Follow the standard synthesis cycle protocols as with benzoyl-protected amidites.
3. Cleavage and Deprotection:
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
During this time, both cleavage from the support and complete removal of the N-isopropoxyacetyl groups occur.[][2][3][4]
-
Filter the solution from the solid support and evaporate the ammonia.
Logical Relationship: Deprotection Pathway Comparison
The following diagram illustrates the key difference in the deprotection workflow between the two protecting groups.
Caption: Comparison of deprotection workflows.
Conclusion and Recommendations
The selection between this compound and benzoyl protecting groups hinges on the specific requirements of the oligonucleotide synthesis.
Benzoyl (Bz) protecting groups are the established standard, are widely available commercially, and are suitable for the routine synthesis of unmodified DNA oligonucleotides. However, the requirement for harsh deprotection conditions can be a significant drawback, particularly for complex, modified, or sensitive sequences.
This compound (Ipr-OAc) protecting groups offer a compelling alternative, primarily due to their facile and rapid removal under mild conditions. This key feature can lead to:
-
Higher quality of the final product , with a reduced risk of side reactions.
-
Increased overall yield due to less product degradation during deprotection.
-
A significantly faster and more streamlined workflow.
-
Enhanced compatibility with a broader range of sensitive modifications.
For researchers working with modified oligonucleotides, long sequences, or those aiming to optimize their synthesis workflow for speed and quality, the adoption of this compound protecting groups presents a clear and advantageous path forward. While the initial investment in preparing the Ipr-OAc phosphoramidites may be a consideration, the downstream benefits in terms of product quality and efficiency are substantial.
References
Navigating Deprotection: A Comparative Analysis of Isopropoxyacetyl and Isobutyryl Protecting Groups
For researchers and professionals in drug development and oligonucleotide synthesis, the choice of protecting groups is a critical decision that significantly impacts the efficiency and outcome of chemical synthesis. This guide provides a detailed comparison of two commonly used amino-protecting groups, isopropoxyacetyl (IPA) and isobutyryl (iBu), with a focus on their deprotection times and methodologies.
The selection of an appropriate protecting group strategy is paramount in modern organic synthesis, particularly in the multi-step preparation of complex molecules like oligonucleotides. An ideal protecting group should be stable under a variety of reaction conditions yet readily and selectively removable under mild conditions that do not compromise the integrity of the target molecule. This comparison focuses on the deprotection characteristics of the isopropoxyacetyl and isobutyryl acyl-type protecting groups, providing quantitative data and detailed protocols to inform your synthetic strategy.
Quantitative Comparison of Deprotection Rates
The rate of deprotection is a crucial factor in the overall efficiency of a synthetic workflow. The following table summarizes the deprotection half-lives (t½) for isopropoxyacetyl and isobutyryl groups under identical conditions, highlighting the significantly greater lability of the isopropoxyacetyl group.
| Protecting Group | Nucleobase | Deprotection Conditions | Deprotection Half-life (t½) |
| Isobutyryl (iBu) | Guanosine | Gaseous Ammonia, 25°C | 600 minutes |
| Isopropoxyacetyl (IPA) | Guanosine | Gaseous Ammonia, 25°C | 6 minutes |
This data clearly illustrates that the isopropoxyacetyl group is removed approximately 100 times faster than the isobutyryl group under the specified gaseous ammonia conditions.
Deprotection Mechanisms and Workflows
The removal of both isopropoxyacetyl and isobutyryl protecting groups from nucleobases typically proceeds via a base-catalyzed hydrolysis of the amide bond. The significant difference in their deprotection rates can be attributed to the electronic effect of the α-alkoxy substituent in the isopropoxyacetyl group, which facilitates nucleophilic attack at the carbonyl carbon.
A Comparative Guide to Validating Oligonucleotide Integrity Following Isopropoxyacetyl (iPr-Pac) Deprotection
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. A critical step in this multi-stage process is the removal of protecting groups from the nucleobases after synthesis. The choice of protecting group strategy and the subsequent deprotection conditions can significantly impact the final purity and integrity of the oligonucleotide product. This guide provides an objective comparison of the Isopropoxyacetyl (iPr-Pac) protecting group, an "UltraMILD" option for guanine, with standard protecting groups, focusing on the validation of oligonucleotide integrity post-deprotection.
The Critical Role of Deprotection in Oligonucleotide Integrity
During solid-phase synthesis, the exocyclic amines of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent unwanted side reactions. Standard protecting groups, such as benzoyl (Bz) for A and C, and isobutyryl (iBu) for G, are robust but require harsh deprotection conditions—typically concentrated ammonium hydroxide at elevated temperatures for several hours. These conditions can be detrimental to oligonucleotides containing sensitive modifications, such as certain dyes, linkers, or modified bases, leading to their degradation and a lower yield of the desired full-length product.
The Isopropoxyacetyl (iPr-Pac) group for guanine, often used in conjunction with phenoxyacetyl (Pac) for adenosine and acetyl (Ac) for cytidine, offers a milder alternative. This "UltraMILD" protecting group strategy allows for deprotection under significantly gentler conditions, such as with potassium carbonate in methanol at room temperature or with dilute ammonium hydroxide.[1][2] This approach is designed to preserve the integrity of sensitive modifications and minimize the formation of byproducts.
Comparative Analysis of Deprotection Strategies
The choice between a standard and a mild deprotection strategy is a trade-off between the robustness of the protecting groups during synthesis and the gentleness of the deprotection conditions. The following table summarizes the key differences and expected outcomes.
| Feature | Isopropoxyacetyl (iPr-Pac) Deprotection | Standard (Isobutyryl/Benzoyl) Deprotection |
| Protecting Groups | dG: iPr-Pac, dA: Pac, dC: Ac | dG: iBu, dA: Bz, dC: Bz |
| Deprotection Reagents | 0.05 M Potassium Carbonate in Methanol; or Ammonium Hydroxide / Methylamine (AMA) at RT | Concentrated Ammonium Hydroxide; or AMA |
| Deprotection Conditions | Room temperature, 2-4 hours[1] | 55-65 °C, 8-17 hours |
| Compatibility | High compatibility with sensitive dyes (e.g., TAMRA, Cy5, HEX), modified bases, and complex conjugates.[1] | Limited compatibility with sensitive modifications, which may be degraded under harsh basic conditions. |
| Expected Purity | High purity with potentially fewer degradation-related impurities, especially for modified oligonucleotides. | High purity for standard oligonucleotides, but risk of modification degradation and side-product formation. |
| Common Impurities | Incomplete deprotection if time/temperature are insufficient. | Base modifications (e.g., deamination), degradation of sensitive moieties.[3] |
Experimental Validation of Oligonucleotide Integrity
Post-deprotection, a rigorous analytical assessment is crucial to confirm the identity, purity, and integrity of the synthesized oligonucleotide. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the full-length oligonucleotide product from shorter failure sequences (n-1, n-2, etc.) and other impurities. Two common HPLC methods are Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP) HPLC.
-
Ion-Exchange (IEX) HPLC: Separates oligonucleotides based on the charge of their phosphodiester backbone. It is particularly effective for resolving sequences with significant secondary structure due to the use of denaturing high-pH mobile phases.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: Separates oligonucleotides based on their hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the negative charges on the phosphate backbone, allowing for interaction with a hydrophobic stationary phase.[4]
Expected HPLC Results:
-
iPr-Pac Deprotected Oligonucleotides: For oligonucleotides with sensitive modifications, HPLC analysis after mild deprotection is expected to show a cleaner chromatogram with a more prominent full-length product peak and fewer degradation-related impurity peaks compared to standard deprotection.
-
Standard Deprotected Oligonucleotides: While effective for unmodified sequences, HPLC of sensitively modified oligonucleotides after standard deprotection may reveal additional peaks corresponding to degraded products.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized oligonucleotide and for identifying impurities.[5] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques for oligonucleotide analysis.
Expected MS Results:
MS analysis provides definitive confirmation of the oligonucleotide's identity by matching the observed molecular weight to the calculated theoretical mass. It is also a powerful tool for impurity profiling. Following iPr-Pac deprotection of a modified oligonucleotide, MS would be expected to show a lower abundance of mass variants corresponding to the degradation of sensitive moieties compared to an oligonucleotide subjected to standard, harsher deprotection conditions.
Experimental Protocols
The following are detailed methodologies for the deprotection and analysis of synthetic oligonucleotides.
Protocol 1: UltraMILD Deprotection using iPr-Pac Protecting Groups
This protocol is adapted for oligonucleotides synthesized with iPr-Pac-dG, Pac-dA, and Ac-dC phosphoramidites.[1]
-
Synthesis Completion: Complete the automated solid-phase synthesis of the oligonucleotide on the solid support.
-
Support Transfer: Transfer the solid support from the synthesis column to a screw-cap vial.
-
Deprotection Solution Preparation: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Cleavage and Deprotection: Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the vial containing the solid support. Seal the vial and allow it to stand at room temperature for 4 hours.
-
Elution: Carefully transfer the methanol solution containing the deprotected oligonucleotide to a new tube. Wash the support with a small volume of water and combine the wash with the methanol solution.
-
Neutralization: Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[1]
-
Drying: Evaporate the solution to dryness using a centrifugal evaporator.
-
Sample Reconstitution: Reconstitute the dried oligonucleotide pellet in an appropriate buffer or water for subsequent analysis.
Protocol 2: Standard Deprotection using Isobutyryl/Benzoyl Protecting Groups
This protocol is for oligonucleotides synthesized with standard iBu-dG, Bz-dA, and Bz-dC phosphoramidites.
-
Synthesis Completion: Complete the automated solid-phase synthesis of the oligonucleotide on the solid support.
-
Support Transfer: Transfer the solid support to a screw-cap vial.
-
Cleavage and Deprotection: Add 1 mL of concentrated ammonium hydroxide to the vial. Seal the vial tightly and place it in a heating block or oven at 55 °C for 8-12 hours.
-
Cooling and Elution: Allow the vial to cool to room temperature. Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube. Wash the support with a small volume of water and combine the wash with the ammonium hydroxide solution.
-
Drying: Evaporate the solution to dryness using a centrifugal evaporator.
-
Sample Reconstitution: Reconstitute the dried oligonucleotide pellet in an appropriate buffer or water for subsequent analysis.
Protocol 3: HPLC Analysis of Deprotected Oligonucleotides
The following is a general protocol for IP-RP-HPLC analysis.
-
Column: C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 5 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dilute the reconstituted oligonucleotide sample in Mobile Phase A to a suitable concentration (e.g., 10 µM).
Protocol 4: Mass Spectrometry Analysis of Deprotected Oligonucleotides
The following is a general protocol for LC-ESI-MS analysis.
-
LC System: Couple the HPLC system described in Protocol 3 to an ESI mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Negative ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the oligonucleotide and potential impurities (e.g., m/z 500-2500).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the main product and any observed impurities.
Visualizing the Workflow
The following diagrams illustrate the key workflows for oligonucleotide deprotection and integrity validation.
References
Comparative analysis of labile protecting groups for DNA synthesis
A Comparative Analysis of Labile Protecting Groups for DNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of DNA, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. Labile protecting groups, which are readily cleaved under specific conditions, are the cornerstone of modern solid-phase DNA synthesis. This guide provides a comparative analysis of the most common classes of labile protecting groups—acid-labile, base-labile, and photolabile—offering a quantitative look at their performance, detailed experimental protocols, and a visual representation of the underlying chemical workflows.
The 4,4'-dimethoxytrityl (DMT) group is the most widely used acid-labile protecting group for the 5'-hydroxyl function of nucleosides in solid-phase DNA synthesis.[1][] Its popularity stems from its ease of quantitative cleavage under mild acidic conditions and the ability to monitor its removal spectrophotometrically, which allows for real-time assessment of coupling efficiency.[1][3]
Performance Data
| Protecting Group | Typical Reagent for Cleavage | Cleavage Time | Coupling Efficiency | Final Purity (Post-Purification) |
| DMT | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 1-3 minutes | >98-99.5%[4][5] | >95% (PAGE) to ~80% (RP-HPLC)[6] |
Experimental Protocol: DMT Group Removal in Solid-Phase Synthesis
This protocol describes the deblocking step in a standard automated phosphoramidite synthesis cycle.
Reagents and Materials:
-
Controlled Pore Glass (CPG) solid support with attached nucleoside (DMT-on)
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (for washing)
-
Automated DNA synthesizer
Procedure:
-
The synthesis column containing the DMT-protected nucleoside on the solid support is washed with anhydrous acetonitrile to ensure anhydrous conditions.
-
The deblocking solution (3% TCA in DCM) is passed through the synthesis column.[7]
-
The reaction is allowed to proceed for 1-3 minutes at room temperature.[1] During this time, the acidic solution cleaves the DMT group, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
The eluent, containing the orange-colored DMT cation, is directed to a spectrophotometer to measure the absorbance at approximately 495 nm.[3][8] This reading is used to calculate the coupling efficiency of the previous cycle.
-
The column is thoroughly washed with anhydrous acetonitrile to remove any residual acid and the cleaved DMT cation before the next phosphoramidite coupling step.
Workflow and Mechanism
References
- 1. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 5. idtdna.com [idtdna.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. biotage.com [biotage.com]
A Head-to-Head Comparison of Isopropoxyacetic Anhydride and Phenoxyacetic Anhydride in Synthetic Chemistry
In the landscape of drug discovery and development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Acylating agents, in particular, play a crucial role in the modification of functional groups to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a detailed comparison of two such agents: Isopropoxyacetic Anhydride and Phenoxyacetic Anhydride, offering insights into their properties, reactivity, and potential applications.
Executive Summary
This comparison guide delves into the chemical characteristics and synthetic utility of Isopropoxyacetic Anhydride and Phenoxyacetic Anhydride. While Phenoxyacetic Anhydride is a well-documented reagent with established applications, Isopropoxyacetic Anhydride remains a less-characterized compound. This guide compiles the available data for a side-by-side analysis and provides a theoretical framework for their reactivity differences.
Physical and Chemical Properties
A summary of the known physical and chemical properties of both anhydrides is presented in the table below. Data for Isopropoxyacetic Anhydride is limited.
| Property | Isopropoxyacetic Anhydride | Phenoxyacetic Anhydride |
| CAS Number | 25769-60-2 | 14316-61-1[1] |
| Molecular Formula | C10H18O5 | C16H14O5[2] |
| Molecular Weight | 218.25 g/mol | 286.28 g/mol [1] |
| Appearance | Liquid (predicted) | Off-white to greyish yellow solid[1] |
| Melting Point | Not available | 70-74 °C[1] |
| Boiling Point | 249 °C at 760 mmHg (Predicted)[3] | Not available |
| Density | 1.05 g/cm³ (Predicted)[3] | Not available |
| Purity | ≥ 99% (as offered by suppliers) | ≥ 98% (Assay by titration)[1] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place[3] | Store at room temperature[1] |
Reactivity and Performance: A Theoretical and Practical Comparison
Theoretical Reactivity:
The reactivity of these anhydrides in acylation reactions is primarily governed by the electrophilicity of the carbonyl carbons. The oxygen atom of the ether linkage can influence this electrophilicity through inductive and resonance effects.
-
Isopropoxyacetic Anhydride: The isopropoxy group is an electron-donating group through the inductive effect (+I). This effect increases the electron density on the carbonyl carbons, making them less electrophilic and thus, the anhydride is expected to be less reactive compared to a simple aliphatic anhydride like acetic anhydride.
-
Phenoxyacetic Anhydride: The phenoxy group exhibits a dual electronic effect. The oxygen atom is electron-withdrawing through its inductive effect (-I), while the phenyl ring can donate electron density through resonance (+M). However, the inductive effect of the electronegative oxygen is generally considered to be more dominant in influencing the reactivity of the carbonyl group in acylation reactions. This would make the carbonyl carbons more electrophilic compared to those in Isopropoxyacetic Anhydride.
Therefore, from a theoretical standpoint, Phenoxyacetic Anhydride is expected to be a more reactive acylating agent than Isopropoxyacetic Anhydride.
Performance in Acylation Reactions:
-
Phenoxyacetic Anhydride: This reagent is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic compounds, as well as in the formulation of herbicides and pesticides.[1] Its applications also extend to polymer chemistry and the modification of biomolecules for drug delivery systems.[1] The phenoxyacetyl group can be introduced into various nucleophiles such as alcohols, amines, and phenols.
-
Isopropoxyacetic Anhydride: Specific experimental data on its performance in acylation reactions is scarce. Supplier information suggests its use as an intermediate for various chemicals, including medicines, though without specific examples.[3]
Experimental Protocols
Due to the lack of specific literature on Isopropoxyacetic Anhydride, a general protocol for acylation using an anhydride is provided below, which can be adapted for both reagents. A specific example for the acylation of an alcohol with Phenoxyacetic Anhydride is also detailed.
General Protocol for Acylation of an Alcohol:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Addition of Acylating Agent: To the stirred solution, add the anhydride (Isopropoxyacetic Anhydride or Phenoxyacetic Anhydride, 1.1-1.5 equivalents). If the reaction is slow, a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) can be added.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired ester.
Example: Acylation of Benzyl Alcohol with Phenoxyacetic Anhydride
-
Procedure: To a solution of benzyl alcohol (1.08 g, 10 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol) in anhydrous dichloromethane (50 mL) at 0 °C is added Phenoxyacetic Anhydride (3.15 g, 11 mmol). The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched with 20 mL of water. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield benzyl 2-phenoxyacetate.
Visualizing the Chemistry
General Acylation Workflow:
Caption: A typical experimental workflow for the acylation of an alcohol using an anhydride.
General Mechanism of Base-Catalyzed Acylation:
Caption: The general mechanism for the base-catalyzed acylation of an alcohol with an anhydride.
Conclusion
Phenoxyacetic Anhydride is a versatile and well-documented acylating agent with proven applications in pharmaceutical and chemical synthesis. Its reactivity is predictable, and its use is supported by established protocols. In contrast, Isopropoxyacetic Anhydride is a commercially available but poorly characterized reagent. Based on fundamental electronic effects, it is predicted to be a less reactive acylating agent than its phenoxy counterpart. For researchers and drug development professionals, Phenoxyacetic Anhydride represents a reliable choice for the introduction of a phenoxyacetyl moiety. The utility of Isopropoxyacetic Anhydride in specific synthetic contexts remains to be thoroughly explored and documented, presenting an opportunity for further investigation into its reactivity and potential applications. The choice between these two reagents will ultimately depend on the desired reactivity, the electronic nature of the target molecule, and the novelty of the synthetic route being developed.
References
- 1. Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester- alt -ethers) - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02051K [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
The Isopropoxyacetyl (iPrOAc) Group: A Comparative Guide to Protecting Sensitive Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry, particularly in the synthesis of sensitive analogs for therapeutic and diagnostic applications, the choice of protecting groups is paramount. These chemical shields temporarily mask reactive functional groups, preventing undesired side reactions during multi-step syntheses. The ideal protecting group offers robust stability throughout various reaction conditions, yet can be removed selectively and efficiently under mild conditions, ensuring the integrity of the final, often delicate, nucleoside analog.
This guide provides a comparative overview of the isopropoxyacetyl (iPrOAc) protecting group for the hydroxyl functionalities of sensitive nucleoside analogs. Its performance is evaluated alongside commonly used acyl protecting groups, namely acetyl (Ac) and benzoyl (Bz), supported by generalized experimental protocols and logical workflow diagrams.
Comparative Efficacy of Hydroxyl Protecting Groups
The selection of a suitable protecting group is a critical decision in the synthetic strategy for nucleoside analogs. The stability of the protecting group under various conditions and the ease and efficiency of its removal directly impact the overall yield and purity of the final product. The following table summarizes the key performance indicators for the isopropoxyacetyl group in comparison to the standard acetyl and benzoyl protecting groups.
| Protecting Group | Structure | Relative Steric Hindrance | Stability to Acidic Conditions | Stability to Basic Conditions | Relative Ease of Deprotection | Typical Deprotection Conditions |
| Isopropoxyacetyl (iPrOAc) | iPr-O-CH₂-CO- | Moderate | Moderate | Labile | High | Mildly basic (e.g., NH₃ in MeOH) |
| Acetyl (Ac) | CH₃-CO- | Low | Moderate | Labile | High | Mildly basic (e.g., NH₃ in MeOH) |
| Benzoyl (Bz) | Ph-CO- | High | High | Moderate | Moderate | Strongly basic (e.g., NaOH in MeOH/H₂O) |
Note: The data for the Isopropoxyacetyl (iPrOAc) group is extrapolated from the known properties of similar acyl protecting groups and the electronic effects of the isopropoxy moiety. Direct comparative studies with sensitive nucleoside analogs are not extensively documented in publicly available literature.
Experimental Protocols
The following are generalized protocols for the protection of a sensitive nucleoside analog with the isopropoxyacetyl group and its subsequent deprotection. These should be optimized for specific substrates.
Protocol 1: Isopropoxyacetylation of a Sensitive Nucleoside Analog
Objective: To selectively protect the hydroxyl groups of a sensitive nucleoside analog with the isopropoxyacetyl group.
Materials:
-
Sensitive nucleoside analog
-
Isopropoxyacetyl chloride (prepared in situ or from a commercial source)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of Isopropoxyacetyl Chloride (if not commercially available):
-
To a solution of isopropoxyacetic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of anhydrous DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The resulting solution of isopropoxyacetyl chloride is used directly in the next step.
-
-
Protection Reaction:
-
Dissolve the sensitive nucleoside analog (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of isopropoxyacetyl chloride (1.5 eq per hydroxyl group to be protected) to the nucleoside solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the isopropoxyacetyl-protected nucleoside analog.
-
Protocol 2: Deprotection of the Isopropoxyacetyl Group
Objective: To remove the isopropoxyacetyl protecting group from a nucleoside analog.
Materials:
-
Isopropoxyacetyl-protected nucleoside analog
-
7N Ammonia in methanol
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Deprotection Reaction:
-
Dissolve the isopropoxyacetyl-protected nucleoside analog in 7N ammonia in methanol.
-
Stir the solution at room temperature for 2-6 hours, monitoring the deprotection by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with methanol twice to remove residual ammonia.
-
Purify the crude product by silica gel column chromatography to yield the deprotected nucleoside analog.
-
Visualizing the Workflow and Logic
To better illustrate the role and selection of protecting groups in the synthesis of sensitive nucleoside analogs, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of a functionalized nucleoside analog using iPrOAc protection.
Caption: Logical considerations for selecting a hydroxyl protecting group in nucleoside analog synthesis.
A Comparative Guide to Confirming Complete Deprotection of Isopropoxyacetyl Groups: A Mass Spectrometry-Focused Analysis
In the synthesis of complex molecules, particularly in pharmaceutical and drug development, the use of protecting groups is fundamental. The isopropoxyacetyl group is a valuable tool for the temporary protection of hydroxyl and amino functionalities. However, the complete removal, or deprotection, of this group is a critical step that requires rigorous analytical confirmation to ensure the purity and desired activity of the final product. Incomplete deprotection can lead to the presence of impurities that may be difficult to remove and could have unintended biological consequences.
This guide provides a comparative analysis of analytical techniques for confirming the complete deprotection of isopropoxyacetyl groups, with a primary focus on mass spectrometry. We will also explore Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for monitoring chemical reactions and ensuring product quality.
Mass Spectrometry for Deprotection Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for monitoring the progress of deprotection reactions.[1] By separating the reaction mixture using liquid chromatography and subsequently analyzing the components with a mass spectrometer, one can identify and quantify the starting material (protected compound), the final product (deprotected compound), and any reaction byproducts.
Key Advantages of Mass Spectrometry:
-
High Sensitivity: Mass spectrometry can detect and quantify analytes at very low concentrations, often in the picomole to femtomole range, making it ideal for identifying trace amounts of unreacted starting material.
-
High Selectivity: By monitoring the specific mass-to-charge ratio (m/z) of the protected and deprotected compounds, interferences from other components in the reaction mixture can be minimized.
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that can confirm the identity of the compounds.[2]
Predicted Mass Spectra for a Model Reaction
To illustrate the application of mass spectrometry, let's consider a model reaction: the deprotection of isopropoxyacetyl-protected aniline to yield aniline.
-
Isopropoxyacetyl-protected aniline (Starting Material): C11H15NO2, Molecular Weight = 193.24 g/mol
-
Aniline (Product): C6H7N, Molecular Weight = 93.13 g/mol
-
Isopropoxyacetyl group: C5H8O2, Mass = 100.12 g/mol
| Compound | Predicted [M+H]+ (m/z) | Key Fragment Ions (m/z) and Probable Neutral Loss |
| Isopropoxyacetyl-protected Aniline | 194.25 | 136.1 (loss of C3H6O), 94.1 (aniline fragment) |
| Aniline | 94.14 | Not applicable for this analysis |
Alternative Method: Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for monitoring reaction progress and determining the purity of a sample.[3] Unlike mass spectrometry, which relies on ionization and fragmentation, NMR spectroscopy provides information about the chemical environment of specific nuclei (typically ¹H).
Key Advantages of NMR Spectroscopy:
-
Quantitative Nature: The integral of an NMR signal is directly proportional to the number of nuclei, allowing for accurate quantification without the need for extensive calibration curves if an internal standard is used.[4]
-
Structural Elucidation: NMR provides detailed information about the connectivity of atoms in a molecule, making it an excellent tool for confirming the structure of the starting material and product.[5]
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analysis.
Comparison of Mass Spectrometry and NMR Spectroscopy
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (qNMR) |
| Sensitivity | Very high (picomole to femtomole) | Lower (micromole to nanomole) |
| Selectivity | High (based on m/z and fragmentation) | High (based on chemical shift) |
| Quantification | Requires calibration curves with standards | Can be absolute with an internal standard |
| Sample Throughput | High | Lower |
| Structural Information | Fragmentation provides connectivity clues | Detailed 3D structure and connectivity |
| Sample Preparation | More complex, involves chromatography | Simpler, requires dissolution in a deuterated solvent |
| Instrumentation Cost | Generally higher | Can be lower for benchtop models |
Experimental Protocols
Protocol 1: Deprotection of Isopropoxyacetyl-Protected Aniline
This protocol describes a general procedure for the base-catalyzed deprotection of an isopropoxyacetyl-protected amine.
-
Dissolve the isopropoxyacetyl-protected aniline (1 equivalent) in methanol (0.1 M).
-
Add sodium methoxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) and analyzing them using one of the methods below.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography.
Protocol 2: LC-MS/MS Analysis of Deprotection Reaction
This protocol outlines a method for the quantitative analysis of the deprotection reaction using LC-MS/MS.
1. Sample Preparation:
-
Quench the reaction aliquot (10 µL) with an equal volume of 1% formic acid in water.
-
Dilute the quenched sample 100-fold with a 50:50 mixture of acetonitrile and water.
-
Add an internal standard (e.g., a structurally similar compound not present in the reaction mixture) to a final concentration of 100 ng/mL.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Protected Aniline: 194.2 -> 136.1
-
Aniline: 94.1 -> 67.1
-
Internal Standard: (Specific to the chosen standard)
-
3. Method Validation:
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Protocol 3: qNMR Analysis of Deprotection Reaction
This protocol provides a method for monitoring the deprotection reaction using quantitative ¹H NMR.
1. Sample Preparation:
-
Take an aliquot of the reaction mixture (e.g., 50 µL) and evaporate the solvent.
-
Dissolve the residue in a known volume of a deuterated solvent (e.g., 600 µL of CDCl₃).
-
Add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a resonance that does not overlap with the signals of the analyte or product.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals for the protected aniline (e.g., the methine proton of the isopropoxy group) and the aniline product (e.g., aromatic protons).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the concentration of the reactant and product relative to the known concentration of the internal standard.
Visualizations
Caption: Deprotection of isopropoxyacetyl-protected aniline.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Comparison of Mass Spectrometry and NMR Spectroscopy.
References
- 1. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. ikev.org [ikev.org]
Assessing the stability of N-isopropoxyacetylated nucleosides to synthesis reagents
For researchers, scientists, and drug development professionals engaged in nucleoside chemistry, the selection of an appropriate protecting group is paramount to the success of oligonucleotide synthesis. This guide provides an objective comparison of the stability of N-isopropoxyacetylated nucleosides against common synthesis reagents, supported by available experimental data and detailed protocols.
The N-isopropoxyacetyl group has emerged as a promising protecting group for the exocyclic amino functions of nucleosides. Its stability throughout the solid-phase synthesis cycle and its rapid removal during deprotection offer significant advantages over traditional acyl protecting groups. This guide will delve into a comparative analysis of its performance against other commonly used protecting groups.
Comparative Stability of N-Acyl Protecting Groups
The stability of a protecting group is critical during the various steps of oligonucleotide synthesis, which involve exposure to acidic, basic, and other reactive reagents. The ideal protecting group should remain intact during chain assembly and be readily removable under specific conditions without damaging the newly synthesized oligonucleotide.
A key advantage of the N-isopropoxyacetyl group is its enhanced lability under basic conditions compared to standard protecting groups like benzoyl and isobutyryl. Research indicates that the removal of the N-isopropoxyacetyl group is significantly faster and can often be completed concurrently with the cleavage of the oligonucleotide from the solid support[1]. This rapid deprotection minimizes the exposure of the sensitive oligonucleotide to harsh basic conditions, potentially leading to higher purity and yield of the final product.
| Protecting Group | Nucleoside | Deprotection Reagent | Temperature (°C) | Half-life (t½) |
| N-Isopropoxyacetyl | dA, dC, dG | Conc. Ammonium Hydroxide | Room Temp. | Much faster than Bz or iBu[1] |
| Benzoyl (Bz) | dA | Ethanolic Ammonia | - | ~4.5 hours |
| Benzoyl (Bz) | dC | Ethanolic Ammonia | - | ~2 hours |
| Benzoyl (Bz) | dA | Aqueous Methylamine | - | < 1 min |
| Benzoyl (Bz) | dC | Aqueous Methylamine | - | < 1 min |
| Isobutyryl (iBu) | dG | Aqueous Methylamine | - | ~2 min |
| Acetyl (Ac) | dC | Aqueous Methylamine | - | < 1 min |
| Phenoxyacetyl (Pac) | dA, dG | Conc. Ammonium Hydroxide | Room Temp. | < 4 hours |
Experimental Protocols
To aid researchers in their evaluation of nucleoside protecting groups, detailed experimental protocols for the synthesis of N-isopropoxyacetylated nucleosides and a general method for assessing protecting group stability are provided below.
Synthesis of N-Isopropoxyacetylated Nucleosides
This protocol describes the general procedure for the protection of the exocyclic amino group of a 2'-deoxynucleoside with isopropoxyacetic anhydride.
Materials:
-
2'-Deoxynucleoside (e.g., deoxyadenosine, deoxycytidine, deoxyguanosine)
-
Isopropoxyacetic anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
Co-evaporate the 2'-deoxynucleoside with anhydrous pyridine to remove residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add isopropoxyacetic anhydride dropwise to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-isopropoxyacetylated nucleoside.
Assessment of Protecting Group Stability
This protocol outlines a general method for comparing the stability of different N-acyl protecting groups on nucleosides when exposed to a specific synthesis reagent. The stability is assessed by monitoring the extent of deprotection over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
N-acylated nucleosides (e.g., N-isopropoxyacetyl, N-benzoyl, N-isobutyryl derivatives)
-
Synthesis reagent to be tested (e.g., detritylation agent, coupling activator, deprotection solution)
-
Quenching solution
-
HPLC system with a suitable column (e.g., C18) and detector
-
Mobile phase for HPLC analysis
Procedure:
-
Prepare stock solutions of each N-acylated nucleoside in an appropriate solvent.
-
In separate reaction vials, treat each N-acylated nucleoside solution with the synthesis reagent under the desired reaction conditions (e.g., temperature, concentration).
-
At specific time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching solution to stop any further deprotection.
-
Analyze the quenched aliquots by HPLC to determine the ratio of the protected nucleoside to the deprotected nucleoside.
-
Plot the percentage of the remaining protected nucleoside against time to determine the stability of each protecting group under the tested conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of N-acylated nucleosides.
Conclusion
The N-isopropoxyacetyl protecting group presents a compelling alternative to traditional N-acyl groups in oligonucleotide synthesis. Its key advantage lies in its rapid removal under basic conditions, which can streamline the deprotection process and potentially improve the quality of the final oligonucleotide product. While more quantitative data on its stability profile is needed for a complete comparative analysis, the available information suggests that N-isopropoxyacetylated nucleosides are a valuable tool for researchers seeking to optimize their synthesis strategies. The provided protocols offer a framework for further investigation and validation of this and other protecting groups in the context of specific research needs.
References
A Comparative Analysis of Cleavage Yields for Common Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of chemical synthesis, particularly in the fields of peptide, oligonucleotide, and complex small molecule synthesis, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and allow for the selective transformation of specific sites within a molecule.[1][2] The final and often critical step in such a synthetic strategy is the removal, or cleavage, of these protecting groups to unveil the target molecule. The efficiency of this cleavage step, measured by the reaction yield, is a crucial determinant of the overall success of the synthesis.[3][4]
This guide provides a comparative study of cleavage yields associated with different protecting group strategies, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate protecting groups for their specific applications. The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal.[3][5] Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others, are particularly valuable in complex syntheses.[6][7]
Comparative Cleavage Yields of Common Protecting Groups
The cleavage yield of a protecting group is highly dependent on the substrate, the specific cleavage reagent, reaction time, and temperature.[8] The following table summarizes typical cleavage conditions and reported yields for a variety of commonly used protecting groups categorized by their cleavage mechanism.
| Protecting Group | Functional Group Protected | Cleavage Reagent/Method | Typical Cleavage Conditions | Reported Yield (%) | Reference(s) |
| Acid-Labile Protecting Groups | |||||
| tert-Butoxycarbonyl (Boc) | Amines, Alcohols | Trifluoroacetic acid (TFA) | 25-50% TFA in CH₂Cl₂ | >95 | [9][10] |
| Trityl (Trt) | Alcohols, Thiols | Mild acid (e.g., 1% TFA) | 1% TFA in CH₂Cl₂ with scavenger | High | [9] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Guanidino (Arginine) | Trifluoroacetic acid (TFA) | TFA/scavenger cocktail | High | [5] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) | Guanidino (Arginine) | Trifluoroacetic acid (TFA) | TFA/scavenger cocktail (longer time than Pbf) | High, but slower than Pbf | [5] |
| Base-Labile Protecting Groups | |||||
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Piperidine | 20% Piperidine in DMF | >99 | [1][6] |
| Acetyl (Ac) | Alcohols, Amines | Base (e.g., NH₃, MeNH₂) | Ammonium hydroxide or methylamine | High | [11] |
| Photolabile Protecting Groups | |||||
| o-Nitrobenzyl (ONB) | Alcohols, Carboxylates, Amines | UV light (e.g., 365 nm) | Irradiation in a suitable solvent | 88-97 | [12][13][14] |
| p-Hydroxyphenacyl (pHP) | Carboxylates, Phosphates | UV light | Irradiation in aqueous solution | >95 | [12][13] |
| Enzymatic-Labile Protecting Groups | |||||
| Benzyl (Bn) Ester | Carboxylic Acids | Lipase from Candida antarctica (CAL-A) | pH 5-9, 30-40 °C | High | [6][15] |
| tert-Butyl (tBu) Ester | Carboxylic Acids | Esterase from Bacillus subtilis (BsubpNBE) | pH 5-9, 30-40 °C | Good to High | [16] |
| Fluoride-Labile Protecting Groups | |||||
| tert-Butyldimethylsilyl (TBDMS) | Alcohols | Tetrabutylammonium fluoride (TBAF) | TBAF in THF | High | [6] |
| Thiol-Labile Protecting Groups | |||||
| Pyridazinedione (PD) | Cysteine | Dithiothreitol (DTT) | 10% DTT in DMF/phosphate buffer | >90 | [17] |
Experimental Protocols
Detailed methodologies are crucial for achieving high cleavage yields and ensuring reproducibility. Below are representative protocols for the cleavage of common protecting groups.
Protocol 1: Acid-Mediated Cleavage of Boc and Trt Groups
This protocol is suitable for the deprotection of Boc-protected amines and Trt-protected alcohols or thiols.
Materials:
-
Protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (as a cation scavenger)[9]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
Dissolve the protected substrate in CH₂Cl₂ in a round-bottom flask.
-
Add a cation scavenger such as TES or TIS (typically 5-10 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the required concentration of TFA (e.g., 25% for Boc, 1% for Trt) to the stirred solution.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude deprotected product.
-
Purify the product as necessary (e.g., by column chromatography).
Protocol 2: Base-Mediated Cleavage of Fmoc Group
This protocol is standard for the deprotection of Fmoc-protected amines, commonly used in solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Fmoc-protected substrate (e.g., on a solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Shaker or peptide synthesis vessel
Procedure:
-
Swell the resin-bound Fmoc-protected substrate in DMF.
-
Prepare a 20% solution of piperidine in DMF.
-
Treat the resin with the 20% piperidine solution.
-
Agitate the mixture at room temperature for the recommended time (typically 5-20 minutes).
-
Monitor the deprotection by UV absorbance of the fluorenyl-piperidine adduct in the washings.
-
Wash the resin thoroughly with DMF to remove the deprotection reagent and the cleaved protecting group.
-
The deprotected amine on the solid support is now ready for the next coupling step.
Protocol 3: Photolytic Cleavage of an o-Nitrobenzyl Group
This protocol describes the light-induced removal of an o-nitrobenzyl (ONB) protecting group.
Materials:
-
ONB-protected substrate
-
Suitable solvent (e.g., methanol, acetonitrile, or buffer solution)
-
UV lamp with appropriate wavelength (e.g., 365 nm)
-
Quartz reaction vessel (if necessary)
Procedure:
-
Dissolve the ONB-protected substrate in a suitable solvent in a reaction vessel that is transparent to the required UV wavelength.
-
Irradiate the solution with a UV lamp at the specified wavelength (e.g., 365 nm).[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product and the nitrosobenzaldehyde byproduct, typically by chromatography.
Visualizing the Cleavage Workflow
The following diagrams illustrate the general experimental workflows for cleavage reactions in solution phase and on solid phase.
Caption: General workflow for a solution-phase cleavage reaction.
Caption: General workflow for a solid-phase cleavage reaction.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 18. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isopropoxyacetyl (iPr-Pac) Protecting Groups for Long Oligonucleotide Synthesis
For researchers and professionals in drug development, the synthesis of long oligonucleotides ( >75 nucleotides) presents significant challenges. Achieving high yield and purity is paramount, and the choice of protecting groups for the nucleobases is a critical factor in the success of the synthesis. This guide provides a comprehensive comparison of the Isopropoxyacetyl (iPr-Pac) protecting group, a key component of the UltraMILD family of phosphoramidites, against other common protecting groups used in solid-phase oligonucleotide synthesis.
The primary challenge in synthesizing long oligonucleotides is maintaining an exceptionally high coupling efficiency at every step. A small drop in efficiency has a dramatic cumulative effect on the final yield of the full-length product. For instance, a 98.0% average coupling efficiency, which might be acceptable for a 20-mer (yielding 68% full-length product), would only produce 13% of a 100-mer.[1] Furthermore, side reactions such as depurination—the cleavage of the bond between the purine base and the sugar—become more prevalent with the extended exposure to acidic conditions required for detritylation over many cycles.[1]
The iPr-Pac group, used for protecting guanosine (dG), is designed to address a different challenge: the final deprotection step. It allows for significantly milder deprotection conditions compared to traditional groups like isobutyryl (iBu). This is particularly advantageous when the oligonucleotide contains sensitive labels, dyes, or other modifications that would be degraded by harsh deprotection reagents like concentrated ammonium hydroxide at elevated temperatures.
Comparison of Guanine Protecting Groups
The selection of the protecting group for guanine is often the rate-limiting step in the deprotection process. The iPr-Pac group offers a significant advantage in terms of the lability and mildness of removal.
| Protecting Group | Common Abbreviation | Deprotection Conditions (Ammonium Hydroxide) | Key Characteristics |
| Isobutyryl | iBu-dG | 8 hours at 65°C or 16 hours at 55°C[1] | Standard: Traditional protecting group requiring strong, prolonged deprotection. |
| Dimethylformamidine | dmf-dG | 2 hours at 65°C or 4 hours at 55°C[1] | Fast Deprotection: More labile than iBu, allowing faster deprotection. Also provides some resistance to depurination during synthesis.[1][2] |
| Isopropoxyacetyl | iPr-Pac-dG | 30 minutes at 55°C or 2 hours at Room Temp [1] | Ultra-Mild Deprotection: Extremely labile, enabling very mild conditions ideal for sensitive oligonucleotides. |
Note: Deprotection times are indicative and can vary based on the specific oligonucleotide sequence and length.
Experimental Protocols
A successful synthesis of long oligonucleotides requires meticulous attention to detail, from reagent preparation to the final cleavage and deprotection. Below is a comprehensive protocol for the solid-phase synthesis of a long oligonucleotide, incorporating the use of iPr-Pac-dG for ultra-mild deprotection.
I. Pre-Synthesis Preparation
-
Reagent Quality: Ensure all reagents are of the highest quality and anhydrous. Acetonitrile (ACN) should contain <15 ppm water. Use fresh phosphoramidites and activator.[1]
-
Synthesizer Preparation: The synthesizer fluidics must be dry. Use an in-line drying filter for the argon or helium gas supply.[1]
-
Phosphoramidite Preparation: Dissolve phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG, and dT) under an anhydrous atmosphere (e.g., in a glove box or using septum-sealed bottles and dry syringes) to a standard concentration (e.g., 0.1 M) in anhydrous ACN.
II. Automated Solid-Phase Synthesis Cycle
The following cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM). For long oligonucleotides, DCA is preferred over Trichloroacetic Acid (TCA) to minimize depurination.[1]
-
Procedure: Flush the synthesis column with DCA solution to remove the 5'-Dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. The delivery time of the deblock solution should be doubled when using DCA compared to TCA to ensure complete DMT removal.[1]
-
Wash: Thoroughly wash the column with anhydrous ACN to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Reagents: A mixture of the desired phosphoramidite solution (e.g., iPr-Pac-dG) and an activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in ACN). DCI is a recommended activator for long synthesis as it is less acidic than tetrazole derivatives, reducing the risk of GG dimer formation.[1]
-
Procedure: Deliver the phosphoramidite/activator mixture to the synthesis column. The coupling reaction attaches the new nucleotide to the 5'-hydroxyl of the growing chain.
-
Time: A standard coupling time is ~30-60 seconds, but may be extended for complex or long sequences.
-
Wash: Wash the column with anhydrous ACN.
-
-
Capping:
-
Reagents:
-
Cap A: Phenoxyacetic Anhydride (Pac₂O) in THF/Pyridine. Crucially, when using iPr-Pac-dG, standard acetic anhydride capping must be replaced with Pac₂O to prevent exchange of the protecting group on the guanine.
-
Cap B: 16% N-Methylimidazole (NMI) in ACN.
-
-
Procedure: Deliver Cap A and Cap B to the column to acetylate and permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 sequences).
-
Wash: Wash the column with anhydrous ACN.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine solution in THF/Pyridine/Water.
-
Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Wash: Wash the column with anhydrous ACN. This completes one cycle.
-
III. Cleavage and Ultra-Mild Deprotection
This protocol is specific for oligonucleotides synthesized with the UltraMILD monomer set (Pac-dA, Ac-dC, iPr-Pac-dG).
-
Column Treatment (Optional but Recommended): To prevent N3-cyanoethylation of thymidine residues, which is more noticeable in long oligos, treat the column post-synthesis with a solution of 10% diethylamine (DEA) in ACN for 5 minutes before cleavage.[1]
-
Cleavage and Deprotection:
-
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol. This reagent is extremely mild and ideal for sensitive molecules.
-
Procedure: a. Remove the synthesis column from the synthesizer and dry the solid support with argon. b. Push 1-2 mL of the K₂CO₃/methanol solution through the column using a syringe, collecting the eluent in a screw-cap vial. c. Seal the vial and incubate at room temperature for 4 hours. d. Alternatively, use concentrated ammonium hydroxide for 2 hours at room temperature.
-
-
Product Recovery:
-
Transfer the methanolic solution containing the deprotected oligonucleotide to a new tube.
-
Wash the support with additional methanol and combine the washings.
-
Dry the oligonucleotide solution using a vacuum concentrator. The product is now ready for purification (e.g., by HPLC or PAGE).
-
Visualizing Synthesis and Protecting Group Strategy
DOT Script for Oligonucleotide Synthesis Workflow
Caption: Workflow for long oligonucleotide synthesis using UltraMILD-compatible reagents.
DOT Script for Protecting Group Deprotection Logic
Caption: Relationship between guanine protecting groups and required deprotection conditions.
References
Safety Operating Guide
Safe Disposal of Isopropoxyacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe disposal of isopropoxyacetic acid (CAS No. 33445-07-7), ensuring the safety of laboratory personnel and compliance with local regulations.
This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to the following procedures will minimize risks and promote a safe laboratory environment.
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its specific hazards. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P501: Dispose of contents/container in accordance with local regulation[1] |
| Skin Corrosion/Irritation (Category 1A, 1B, 1C) | H314: Causes severe skin burns and eye damage | P501: Dispose of contents/container in accordance with local regulation[1] |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P501: Dispose of contents/container in accordance with local regulation[1] |
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields are mandatory.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: An impervious lab coat or apron is required.[1]
-
Respiratory Protection: Use a suitable respirator if working outside a fume hood or if there is a risk of aerosol formation.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Neutralization of Small Quantities:
For small quantities of this compound waste, neutralization is a recommended first step to reduce its corrosive properties.
-
Preparation: Work in a chemical fume hood. Prepare a neutralizing agent, such as a 5% solution of sodium bicarbonate or sodium carbonate.
-
Neutralization: Slowly and carefully add the this compound waste to the neutralizing solution with constant stirring. Be cautious as the reaction may generate heat and gas.
-
pH Verification: After the addition is complete, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local sewer disposal regulations.
2. Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as absorbent pads, gloves, and empty containers, must be treated as hazardous waste.
-
Collection: Place all contaminated solid materials into a clearly labeled, leak-proof hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not dispose of this waste in regular trash.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[2] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a mild base solution (e.g., 5% sodium bicarbonate) followed by a water rinse.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Personal protective equipment for handling Isopropoxyacetic acid
Essential Safety and Handling Guide for Isopropoxyacetic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Hazard Summary & Precautionary Measures
This compound and its analogs are classified as irritants and are harmful if swallowed. They can cause skin, eye, and respiratory irritation.[1][2][3][4] Strict adherence to safety protocols is crucial to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for corrosive and irritant chemicals.[5][6][7]
| Body Part | Required PPE | Specifications & Use Cases |
| Eyes & Face | Safety Goggles & Face Shield | Always wear chemical safety goggles. A face shield is required when there is a risk of splashing.[5][7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for integrity before use and change them immediately if contaminated.[6] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A buttoned lab coat provides a primary barrier.[6] A chemical-resistant apron should be worn over the lab coat during procedures with a high splash risk.[6] |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |
Emergency First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][9] Seek immediate medical attention. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6] Keep containers tightly closed.[1]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not pour down the drain.[1]
Procedural Workflow for Handling this compound
To ensure a safe and efficient workflow, the following diagram illustrates the key steps and decision points for handling this compound.
Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency response actions.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. safety.duke.edu [safety.duke.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
